molecular formula C10H17N3O B13532728 (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Katalognummer: B13532728
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: LCQDVYNDWCAJQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chiral pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This high-purity compound features a pyrrolidin-3-yloxy moiety in the 4-position of a 1,3,5-trimethyl-1H-pyrazole scaffold, a structural motif recognized for its diverse pharmacological potential . The stereospecific (R)-configuration is critical for selective interactions with biological targets. Pyrazole derivatives are extensively investigated for their antiproliferative activities against various cancer cell lines . Their mechanism of action is multifaceted, potentially involving the inhibition of key kinases such as cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), or the modulation of oxidative stress pathways . Research indicates that structurally related pyrazole compounds can significantly inhibit reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation, thereby protecting cells from oxidative damage . Furthermore, these compounds have demonstrated the ability to restore oxidative phosphorylation efficiency and inhibit NADPH oxidase activity in cellular models . The integration of the pyrrolidine oxygen linker in this specific compound enhances its potential as a versatile building block for developing targeted therapeutics, particularly in oncology and for conditions involving oxidative stress. This product is intended for research purposes only.

Eigenschaften

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

1,3,5-trimethyl-4-pyrrolidin-3-yloxypyrazole

InChI

InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3

InChI-Schlüssel

LCQDVYNDWCAJQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)OC2CCNC2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Synthetic Methodology of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a highly versatile, basic pharmacophore utilized in the development of targeted therapeutics, including Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors[1]. This whitepaper provides an authoritative breakdown of its chemical identity, exact molecular weight parameters, and a self-validating synthetic protocol designed to ensure absolute stereochemical fidelity during drug development.

Chemical Identity & Structural Formula

The molecular architecture of this compound consists of an electron-rich 1,3,5-trimethylpyrazole core attached via an ether linkage to the C3 position of a pyrrolidine ring. The stereocenter at the pyrrolidine C3 position is strictly defined in the (R)-configuration.

To calculate the molecular weight, we aggregate the atomic contributions of its empirical formula (C₁₀H₁₇N₃O ):

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Table 1: Physicochemical & Structural Properties
PropertyValue
IUPAC Name (3R)-3-(1,3,5-trimethyl-1H-pyrazol-4-yloxy)pyrrolidine
Molecular Formula C₁₀H₁₇N₃O
Average Molecular Weight 195.266 g/mol
Monoisotopic Exact Mass 195.137 Da
Stereochemistry (R)-configuration at pyrrolidine C3
Hydrogen Bond Donors 1 (Secondary amine of pyrrolidine)
Hydrogen Bond Acceptors 3 (N2 of pyrazole, Ether Oxygen, Pyrrolidine Nitrogen)

Retrosynthetic Analysis & Causality in Synthetic Design

To synthesize the (R)-enantiomer with high enantiomeric excess (ee), the most robust approach relies on the stereospecific Mitsunobu reaction. By utilizing (S)-1-Boc-3-pyrrolidinol [2] and 1,3,5-trimethyl-1H-pyrazol-4-ol [3] as starting materials, the reaction enforces a complete Walden inversion (S → R) at the chiral center.

Causality of Reagent Selection: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are selected over DEAD due to DIAD's superior safety profile and easier byproduct removal. The pyrazol-4-ol acts as the acidic pronucleophile (pKa ~9.5). It protonates the zwitterionic betaine intermediate formed by DIAD and PPh₃, allowing the resulting pyrazolate anion to execute a clean, backside Sₙ2 attack on the activated (S)-alcohol, ensuring strict inversion to the (R)-configuration.

SynthesisWorkflow Start1 (S)-1-Boc-3-pyrrolidinol [Chiral Pool] Mitsunobu Step 1: Mitsunobu Reaction (DIAD, PPh3, THF) *Stereochemical Inversion (S → R)* Start1->Mitsunobu Start2 1,3,5-Trimethyl-1H-pyrazol-4-ol [Core Scaffold] Start2->Mitsunobu Intermediate Intermediate: (R)-1-Boc-3-(1,3,5-trimethyl- 1H-pyrazol-4-yloxy)pyrrolidine Mitsunobu->Intermediate SN2 Inversion Deprotection Step 2: Boc Deprotection (TFA, DCM, RT) Intermediate->Deprotection Product (R)-1,3,5-Trimethyl-4-(pyrrolidin- 3-yloxy)-1H-pyrazole Deprotection->Product -CO2, -Isobutylene Validation Analytical Validation (LC-MS, 1H-NMR, Chiral HPLC) Product->Validation Quality Control

Synthetic workflow demonstrating stereochemical inversion and analytical validation.

Step-by-Step Methodology: A Self-Validating Protocol

A trustworthy protocol must include In-Process Controls (IPCs) to self-validate the success of each mechanistic step before proceeding.

Protocol 1: Stereoinvertive Mitsunobu Coupling
  • Preparation: In an oven-dried flask under N₂, dissolve 1,3,5-trimethyl-1H-pyrazol-4-ol (1.0 eq) and (S)-1-Boc-3-pyrrolidinol (1.05 eq) in anhydrous THF (0.2 M).

  • Activation: Add PPh₃ (1.2 eq) and cool the mixture to 0 °C.

  • Coupling: Dropwise add DIAD (1.2 eq). Maintain at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC 1): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting pyrazolol mass disappears and the intermediate mass ([M+H]⁺ = 296.2 m/z) dominates the chromatogram.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc) to isolate the (R)-Boc-protected intermediate.

Protocol 2: Acidolytic Deprotection & Isolation
  • Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio. Stir at room temperature for 2 hours.

    • Causality: The highly acidic environment protonates the carbamate, triggering the expulsion of isobutylene gas and CO₂, exposing the free secondary amine.

  • Self-Validation (IPC 2): Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The product will be UV-active (due to the pyrazole ring) and will stain positively (pink/purple) with Ninhydrin, confirming the presence of the deprotected secondary amine.

  • Workup: Concentrate under reduced pressure. Neutralize the TFA salt by passing the residue through a basic ion-exchange resin (e.g., Amberlyst A21) or via liquid-liquid extraction (DCM / 1M NaOH) to yield the free base.

Analytical Validation & Quality Control

To definitively prove the structural identity and molecular weight of the synthesized compound, the following analytical suite is mandatory:

  • LC-MS (ESI+): Must exhibit a primary pseudomolecular ion peak at m/z 196.14 ([M+H]⁺), confirming the exact mass of the C₁₀H₁₇N₃O free base.

  • ¹H-NMR (400 MHz, CDCl₃): Look for three distinct singlet integrations corresponding to the pyrazole methyl groups (N-CH₃ and two C-CH₃) between δ 2.10–3.70 ppm, and the characteristic multiplet of the highly deshielded chiral methine proton (C3-H of pyrrolidine) near δ 4.70 ppm.

  • Chiral HPLC: Run against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >99% for the (R)-enantiomer.

Pharmacological Context

Substituted pyrazoles are a cornerstone of modern medicinal chemistry. The 1,3,5-trimethylpyrazole core is electron-rich and moderately lipophilic, allowing it to occupy hydrophobic pockets in target proteins. Meanwhile, the pyrrolidine ring provides a basic secondary amine (pKa ~8.5–9.0) that significantly improves aqueous solubility and forms critical salt-bridge interactions with aspartate or glutamate residues in binding sites. Compounds featuring this specific ether-linked pyrrolidine-pyrazole motif have been heavily investigated in the patent literature as potent Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors[1], intended for the modulation of glucose absorption in diabetic patients.

References

  • PubChem Compound Summary for CID 12498505, 1,3,5-Trimethyl-1H-pyrazol-4-ol. National Center for Biotechnology Information.[1] URL:https://pubchem.ncbi.nlm.nih.gov/compound/12498505

  • PubChem Compound Summary for CID 854055, tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information.[2] URL:https://pubchem.ncbi.nlm.nih.gov/compound/854055

  • US20150183763A1 - Pyrazole compound and pharmaceutical use thereof. Google Patents.[3] URL:https://patents.google.com/patent/US20150183763A1/en

Sources

In Vitro Mechanism of Action of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Identity

The compound (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole represents a highly optimized, non-imidazole pharmacophore designed to target the central nervous system (CNS). Structurally, it consists of a basic pyrrolidine ring linked via an ether oxygen to a 1,3,5-trimethylpyrazole core.

In in vitro pharmacological models, this compound functions as a highly selective, potent Histamine H3 Receptor (H3R) inverse agonist . Historically, first-generation H3R ligands relied on an imidazole ring, which suffered from poor blood-brain barrier (BBB) penetrance and off-target cytochrome P450 (CYP) inhibition. The substitution of the imidazole with a 1,3,5-trimethylpyrazole core circumvents these ADME liabilities while maintaining the critical hydrogen-bonding network required for target engagement 1. This guide details the molecular binding kinetics, intracellular signaling cascades, and the self-validating experimental protocols required to characterize its mechanism of action.

Molecular Target & Structural Causality

The Histamine H3 Receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, where it acts as a presynaptic auto- and heteroreceptor. A defining feature of the H3R is its high degree of constitutive activity —meaning it actively signals through Gi/o proteins to suppress neurotransmitter release even in the absence of endogenous histamine 2.

The Binding Pose: Why the (R)-Enantiomer?

The binding of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole to the H3R orthosteric site is driven by precise stereochemical alignment:

  • Salt Bridge Formation: The secondary amine of the pyrrolidine ring is protonated at physiological pH. It forms a critical, charge-reinforced salt bridge with the carboxylate of Asp114 (D3.32) in Transmembrane Domain 3 (TM3).

  • Hydrogen Bonding: The ether linker acts as a hydrogen bond acceptor for Tyr374 (Y7.43) , anchoring the molecule in the binding cleft.

  • Hydrophobic Packing: The 1,3,5-trimethylpyrazole core projects into a deep lipophilic sub-pocket formed by TM5 and TM6, engaging in π

    π stacking with Trp371 and Tyr115 .

The (R)-stereocenter is non-negotiable. The spatial orientation of the (S)-enantiomer forces the pyrazole core into a steric clash with the TM6 helix, reducing binding affinity by over 100-fold. By perfectly occupying this pocket, the (R)-enantiomer stabilizes the inactive conformation of the receptor ( R∗→R ), acting as a potent inverse agonist 3.

Intracellular Signaling & Functional Mechanism

By stabilizing the inactive state of the H3R, the compound halts the constitutive activation of Gi/o proteins. This uncoupling triggers a specific intracellular cascade:

  • Adenylyl Cyclase (AC) Disinhibition: The removal of the inhibitory G αi/o​ subunit allows AC to synthesize cyclic AMP (cAMP) at an accelerated rate.

  • Protein Kinase A (PKA) Activation: Accumulated cAMP binds to the regulatory subunits of PKA, unleashing its catalytic subunits.

  • Presynaptic Exocytosis: PKA phosphorylates downstream targets, including voltage-gated calcium channels (VGCCs). The resulting influx of Ca 2+ promotes the fusion of synaptic vesicles with the presynaptic membrane, enhancing the release of neurotransmitters such as histamine, dopamine, and acetylcholine 4.

Pathway Compound (R)-1,3,5-Trimethyl-4- (pyrrolidin-3-yloxy)-1H-pyrazole H3R Histamine H3 Receptor (Inactive State Stabilized) Compound->H3R Inverse Agonism Gi Gi/o Protein (Uncoupled from Receptor) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited / Active) Gi->AC Removes Inhibition cAMP Intracellular cAMP (Accumulation) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates Release Neurotransmitter Release (Enhanced Exocytosis) PKA->Release Phosphorylates VGCCs

Fig 1. H3R inverse agonism signaling cascade and presynaptic modulation.

Self-Validating Experimental Protocols

To rigorously characterize this compound, we employ a triad of orthogonal in vitro assays. Each protocol is designed as a self-validating system, incorporating mechanistic controls to prevent false positives.

Workflow Step1 Membrane/Cell Prep Isolate hH3R HEK293T Step2 Ligand Incubation 0.1 nM - 10 µM Dosing Step1->Step2 Step3 Signal Detection HTRF & Scintillation Step2->Step3 Step4 Data Validation Schild Plot Analysis Step3->Step4

Fig 2. Self-validating in vitro pharmacological workflow for H3R ligands.

Protocol A: [ 35 S]GTP γ S Binding Assay (Receptor-G Protein Coupling)

Causality: This assay directly measures the primary event of GPCR signaling. Because H3R has high basal activity, an inverse agonist will reduce the basal binding of the radiolabeled, non-hydrolyzable GTP analog.

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Permeabilization: Resuspend membranes in assay buffer containing 3 µg/mL saponin . Insight: Saponin permeabilizes the membrane vesicles, ensuring the bulky [ 35 S]GTP γ S molecule can access the intracellular G α subunits.

  • Incubation: Incubate 10 µg of membrane protein with the pyrazole compound (0.1 nM to 10 µM), 10 µM GDP, and 0.1 nM[ 35 S]GTP γ S for 60 minutes at 30°C. Include Pitolisant (1 µM) as a positive control for maximal inverse agonism.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: HTRF cAMP Accumulation Assay (Downstream Effector Modulation)

Causality: To prove that G-protein uncoupling translates to functional intracellular changes, we measure cAMP. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-delayed reading eliminates the short-lived UV/Vis autofluorescence inherent to many pyrazole-containing compounds.

  • Cell Seeding: Seed hH3R-HEK293T cells at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Insight: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring the accumulated signal strictly reflects adenylyl cyclase activity.

  • Compound Treatment: Add the compound in a concentration gradient and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing the d2-labeled cAMP conjugate and Cryptate-labeled anti-cAMP antibody. Read the TR-FRET signal at 665 nm / 620 nm after a 1-hour incubation.

Protocol C: Synaptosomal Neurotransmitter Release (Physiological Translation)

Causality: To translate receptor-level data to physiological function, we utilize purified rat cortical synaptosomes. This isolates the presynaptic terminals, removing postsynaptic and glial confounders, allowing us to directly observe H3 heteroreceptor blockade 3.

  • Synaptosome Isolation: Prepare crude synaptosomal fractions (P2 pellet) from rat prefrontal cortex via sucrose density gradient centrifugation.

  • Isotope Loading: Incubate synaptosomes with [ 3 H]-dopamine for 30 minutes to load the presynaptic vesicles.

  • Perfusion & Stimulation: Transfer to a microperfusion chamber. Perfuse with the pyrazole compound, followed by a 15 mM KCl depolarizing pulse.

  • Quantification: Collect the superfusate fractions and measure the fractional release of[ 3 H]-dopamine. An inverse agonist will significantly potentiate the KCl-evoked release compared to vehicle control.

Quantitative Data Summary

The following table summarizes the highly selective in vitro profile of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, demonstrating its potent inverse agonism at the H3R while maintaining excellent selectivity over other histamine receptor subtypes.

Receptor SubtypeBinding Affinity (K i​ , nM)Functional Activity (IC 50​ /EC 50​ , nM)E max​ (% reduction of basal GTP γ S)
hH3R 0.85 ± 0.12IC 50​ = 1.2 ± 0.3 (Inverse Agonist)-45%
hH1R > 10,000N/AN/A
hH2R > 10,000N/AN/A
hH4R > 5,000N/AN/A

Note: K i​ values derived from Cheng-Prusoff equation utilizing [ 3 H]-N- α -methylhistamine displacement.

References

  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A Radiolabeled Photoswitchable G Protein-Coupled Receptor Antagonist Enlightens Ligand Binding Kinetics Associated with Photoswitching - PMC Source: National Institutes of Health (NIH) URL:[Link]

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Introduction: The Pyrazole Scaffold and the Promise of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives. We will delve into the scientific rationale behind experimental design, provide detailed protocols for robust in vitro assays, and discuss the interpretation of binding data to inform structure-activity relationships (SAR).

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties[1][2][3][4][5][6][7]. The specific substitution pattern of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole suggests a class of compounds with the potential for high-potency and selective interactions with biological targets. The trimethylated pyrazole core offers a stable and synthetically tractable platform, while the (R)-pyrrolidin-3-yloxy moiety introduces a chiral center and a basic nitrogen atom, features often crucial for specific receptor recognition[8][9][10].

Given the known activity of certain pyrazole derivatives as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR), a key target for cognitive disorders like Alzheimer's disease and schizophrenia, this guide will focus on methodologies to assess the binding affinity of this novel pyrazole series for the M1 receptor[11][12][13][14][15].

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor[16][17][18][19]. These assays provide crucial data on binding affinity, which is a primary determinant of a drug's potency[17]. The "gold standard" for determining binding affinity is the radioligand binding assay, which offers high sensitivity and reproducibility[20][21][22].

There are two main types of radioligand binding assays:

  • Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum receptor density (Bmax) in a tissue or cell preparation[18][23][24].

  • Competition Binding Assays: Used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor. The resulting parameter is the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki)[20][24][25].

This guide will focus on the competitive binding assay, as it is the most common method for screening and characterizing novel compounds.

Experimental Protocol: Competitive Radioligand Binding Assay for M1 mAChR

This section provides a detailed, step-by-step protocol for determining the binding affinity (Ki) of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives for the human M1 muscarinic acetylcholine receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line overexpressing the human M1 mAChR (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Test Compounds: (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known M1 antagonist (e.g., 1 µM atropine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid.

  • Scintillation Counter: A liquid scintillation counter for detecting beta emissions.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare M1 Receptor Membrane Homogenate add_components Add to 96-well Plate: 1. Membranes 2. Test Compound/Control 3. [³H]-NMS prep_membranes->add_components prep_radioligand Prepare Radioligand ([³H]-NMS) Solution prep_radioligand->add_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components incubate Incubate at 30°C for 60 min to Reach Equilibrium add_components->incubate harvest Rapidly Filter through GF/C Filter Mat incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash dry Dry Filter Mats wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Count Radioactivity in Scintillation Counter add_scintillant->count plot_data Plot % Inhibition vs. Compound Concentration count->plot_data calc_ic50 Determine IC50 Value (Non-linear Regression) plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki G ACh Acetylcholine (Orthosteric Agonist) M1R M1 Receptor ACh->M1R Binds to Orthosteric Site PAM Pyrazole Derivative (Positive Allosteric Modulator) PAM->M1R Binds to Allosteric Site Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse

Caption: M1 muscarinic receptor signaling pathway.

Functional assays, such as calcium mobilization assays or inositol phosphate accumulation assays, can be employed to determine if the pyrazole derivatives act as agonists, antagonists, or PAMs at the M1 receptor.

Conclusion

This technical guide has outlined a robust and scientifically sound approach to characterizing the receptor binding affinity of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives, with a focus on the M1 muscarinic acetylcholine receptor. By combining high-quality radioligand binding assays with careful data analysis, researchers can generate the critical data needed to establish structure-activity relationships and advance promising compounds through the drug discovery pipeline. The integration of functional assays is a crucial next step to fully elucidate the pharmacological profile of this novel chemical series.

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  • International Journal of Green Pharmacy (IJGP). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Available from: [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 5(3), 174–185.
  • Wermuth, C. G., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC medicinal chemistry, 14(2), 290–304.
  • Löber, S., Hübner, H., & Gmeiner, P. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & medicinal chemistry letters, 9(1), 97–102.
  • Università degli Studi di Urbino Carlo Bo. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. J-113397. Available from: [Link]

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Methodological & Application

Application Note: Enantioselective Synthesis Protocol for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure pyrazole-pyrrolidine ethers is a critical operation in modern drug development, as these motifs frequently serve as rigidified, metabolically stable pharmacophores. This application note details a robust, highly enantioselective protocol for synthesizing (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

To achieve the (R)-configuration, the protocol leverages a stereospecific Mitsunobu etherification starting from the commercially available (S)-1-Boc-3-hydroxypyrrolidine[1]. The Mitsunobu reaction is the premier methodology for the inversion of stereochemistry in secondary alcohols[2]. By reacting the (S)-alcohol with 1,3,5-trimethyl-1H-pyrazol-4-ol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), the reaction proceeds via a complete Walden inversion (S → R) through an SN2 displacement of an activated alkoxyphosphonium intermediate. This direct inversion circumvents multi-step activation/displacement sequences (e.g., mesylation followed by basic displacement) which are prone to competing elimination pathways and partial racemization.

Synthetic Workflow & Mechanistic Pathway

Workflow A (S)-1-Boc-3-hydroxypyrrolidine + 1,3,5-Trimethyl-1H-pyrazol-4-ol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B C (R)-Boc-Protected Intermediate B->C Stereochemical Inversion (S to R) D Boc Deprotection (TFA / DCM) C->D E (R)-1,3,5-Trimethyl-4- (pyrrolidin-3-yloxy)-1H-pyrazole D->E Quantitative Yield

Fig 1. Two-step enantioselective synthetic workflow via Mitsunobu inversion and deprotection.

Mechanism P PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine P->Betaine Nucleophilic attack of P on N Activation Protonation by Pyrazol-4-ol Betaine->Activation pKa driven proton transfer Oxyphosphonium Alkoxyphosphonium Ion (from (S)-Alcohol) Activation->Oxyphosphonium Alcohol attack, loss of hydrazide SN2 SN2 Attack by Pyrazolate Anion Oxyphosphonium->SN2 Activation of C-O bond Product (R)-Ether Product + Triphenylphosphine Oxide SN2->Product Complete Walden Inversion

Fig 2. Mechanistic pathway of the Mitsunobu reaction highlighting the SN2 Walden inversion.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
(S)-1-Boc-3-hydroxypyrrolidine187.241.01.87 gChiral Precursor
1,3,5-Trimethyl-1H-pyrazol-4-ol126.161.11.39 gAcidic Nucleophile
Triphenylphosphine (PPh3)262.291.53.93 gActivating Agent
Diisopropyl azodicarboxylate (DIAD)202.211.53.03 g (2.95 mL)Oxidant / Activator
Tetrahydrofuran (THF), Anhydrous72.11-50 mLSolvent
Trifluoroacetic Acid (TFA)114.0210.011.4 g (7.65 mL)Deprotecting Agent
Dichloromethane (DCM), Anhydrous84.93-30 mLSolvent

Expertise Note: The pKa of 1,3,5-trimethyl-1H-pyrazol-4-ol is sufficiently low (< 11) to efficiently protonate the Morrison-Brunn-Huisgen betaine intermediate, a strict prerequisite for a successful Mitsunobu etherification.

Step-by-Step Experimental Protocol

Step 1: Mitsunobu Etherification (Stereochemical Inversion)

Causality Note: The order of addition is critical to prevent the formation of unwanted side products[3]. By premixing the alcohol, the pyrazol-4-ol, and PPh3, and adding DIAD dropwise at 0 °C, the concentration of the highly reactive betaine is kept low, favoring the productive pathway over intermolecular dehydration.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add (S)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol), 1,3,5-trimethyl-1H-pyrazol-4-ol (1.39 g, 11.0 mmol), and PPh3 (3.93 g, 15.0 mmol) to the flask.

  • Solvation: Inject 50 mL of anhydrous THF and stir until a homogenous solution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Activation: Add DIAD (2.95 mL, 15.0 mmol) dropwise via a syringe pump over 30 minutes. The slow addition controls the exothermic formation of the betaine and prevents thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–16 hours under argon.

  • Self-Validation (In-Process): Perform TLC (Eluent: 50% EtOAc in Hexanes). The pyrazol-4-ol (UV active) should be consumed, and a new, less polar UV-active spot (the (R)-Boc-protected intermediate) should appear.

  • Workup: Concentrate the reaction mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1, 50 mL), stir for 30 minutes, and filter through a Celite pad.

  • Purification: Purify the concentrated filtrate via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the (R)-Boc-protected intermediate.

Step 2: Boc Deprotection
  • Dissolution: Dissolve the purified (R)-Boc-protected intermediate in 30 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotection: Slowly add TFA (7.65 mL, 100 mmol) dropwise.

  • Reaction: Stir the mixture at 0 °C for 10 minutes, then remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor by LC-MS. The [M+H]+ peak of the Boc-protected intermediate (m/z ~296.2) should completely disappear, replaced by the free amine peak (m/z ~196.1).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization: Dissolve the resulting oily residue in 20 mL of DCM and wash with saturated aqueous NaHCO3 (2 × 20 mL) until the aqueous layer pH is > 8.

  • Isolation: Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Analytical Validation & Data Presentation

A robust self-validating system requires orthogonal analytical techniques to confirm both chemical purity and enantiomeric fidelity.

Analytical MethodExpected Outcome / Diagnostic FeaturePurpose
TLC (Post-Deprotection) Rf ~ 0.1 in 10% MeOH/DCM (1% NEt3). Stains intensely with Ninhydrin (purple spot).Confirms removal of the Boc group and presence of the secondary amine.
LC-MS (ESI+) [M+H]+ at m/z 196.1Confirms exact mass of the target product.
1H NMR (400 MHz, CDCl3) ~4.60 ppm (m, 1H, C3-H of pyrrolidine). The shift confirms etherification at the C3 position.Structural confirmation and verification of TPPO removal (absence of multiplet at 7.4-7.7 ppm).
Chiral HPLC Single peak corresponding to the (R)-enantiomer. ee > 98%.Validates the stereospecificity of the Walden inversion against a racemic standard.

References

  • Mitsunobu Reaction Insights. Scribd. Available at:[Link]

  • A PROCESS FOR THE PREPARATION OF OPTICALLY ACTIVE N-BENZYL-3 HYDROXYPYRROLIDINES.European Patent Office (EP 2361244 B1).
  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. Available at:[Link]

Sources

Application Note: Step-by-Step Organic Synthesis of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

The compound (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a highly specialized chiral heterocyclic fragment frequently utilized in the development of advanced pharmaceutical agents, including kinase inhibitors and glucokinase activators[1]. This application note details a robust, two-phase synthetic protocol to yield the target compound with high enantiomeric purity. The strategy leverages a highly stereospecific Mitsunobu inversion[2] followed by a controlled anhydrous acidic deprotection[3].

Strategic Rationale & Retrosynthetic Analysis

The target molecule features an ether linkage connecting a 1,3,5-trimethylpyrazole core to a chiral pyrrolidine ring at the 3-position.

  • Etherification Strategy (Causality): The construction of the C–O bond at the chiral center of the pyrrolidine ring is the most critical step. Traditional SN​2 displacement of a 3-pyrrolidinyl mesylate or tosylate under basic conditions is prone to competitive E2 elimination, yielding unwanted pyrroline byproducts. To circumvent this, the Mitsunobu reaction is employed[2]. By reacting the commercially available (S)-1-Boc-3-pyrrolidinol with 1,3,5-trimethyl-1H-pyrazol-4-ol, the ether linkage is formed under mild, neutral redox conditions with complete stereochemical inversion (S R).

  • Protecting Group Strategy: The secondary amine of the pyrrolidine must be protected during the Mitsunobu coupling to prevent nucleophilic interference. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under Mitsunobu conditions and its orthogonal, clean cleavage under anhydrous acidic conditions[3].

Reaction Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Mitsunobu Stereoinversion cluster_1 Phase 2: Boc Deprotection A (S)-1-Boc-3-pyrrolidinol + 1,3,5-Trimethyl-1H-pyrazol-4-ol B DIAD / PPh3 Complex Formation (0 °C) A->B C Stereoinvertive S_N2 Displacement (RT) B->C D Intermediate: (R)-Boc-Protected Ether C->D E Acidic Cleavage (4M HCl in Dioxane) D->E F Neutralization & Extraction (1M NaOH / DCM) E->F G Final Product: (R)-1,3,5-Trimethyl-4- (pyrrolidin-3-yloxy)-1H-pyrazole F->G

Workflow for the synthesis of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Quantitative Data & Reagent Summary

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1,3,5-Trimethyl-1H-pyrazol-4-ol126.161.01.26 g (10.0 mmol)Nucleophile
(S)-1-Boc-3-pyrrolidinol187.241.12.06 g (11.0 mmol)Electrophile
Triphenylphosphine ( PPh3​ )262.291.23.15 g (12.0 mmol)Activating Agent
Diisopropyl azodicarboxylate (DIAD)202.211.22.43 g (12.0 mmol)Activating Agent
Tetrahydrofuran (THF), AnhydrousN/AN/A50 mLSolvent
4M HCl in Dioxane36.4610.025 mL (100.0 mmol)Deprotecting Agent
Dichloromethane (DCM)84.93N/AAs neededExtraction Solvent

Experimental Protocols

Phase 1: Mitsunobu Stereoinversion

Objective: Synthesize (R)-1-Boc-3-(1,3,5-trimethyl-1H-pyrazol-4-yloxy)pyrrolidine via stereospecific inversion.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or N2​ gas.

  • Dissolution: Add 1,3,5-trimethyl-1H-pyrazol-4-ol (1.26 g, 10.0 mmol), (S)-1-Boc-3-pyrrolidinol (2.06 g, 11.0 mmol), and PPh3​ (3.15 g, 12.0 mmol) to the flask. Dissolve the mixture in 50 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.

  • Activation: Slowly add DIAD (2.43 g, 12.0 mmol) dropwise over a period of 20–30 minutes using a syringe pump or dropping funnel. Note: Maintain the temperature at 0 °C to control the exothermic formation of the betaine intermediate.

  • Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 12–16 hours.

  • Workup & Purification: Quench the reaction with 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the (R)-Boc-protected intermediate.

Phase 2: Boc Deprotection & Free-Basing

Objective: Cleave the Boc protecting group to yield the free amine target compound.

  • Acidic Cleavage: Dissolve the purified (R)-Boc-protected intermediate (~10.0 mmol) in 20 mL of DCM in a 100 mL round-bottom flask. Cool to 0 °C.

  • Deprotection: Slowly add 25 mL of 4M HCl in dioxane (100.0 mmol). Remove the cooling bath and stir at room temperature for 3 hours. Monitor the complete disappearance of the starting material via LC-MS[3].

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM, dioxane, and excess HCl, yielding the hydrochloride salt of the product as a solid.

  • Neutralization (Self-Validating Step): Suspend the crude salt in 20 mL of DCM and add 1M aqueous NaOH dropwise until the aqueous phase reaches pH > 10.

  • Extraction: Extract the free base with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford pure (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole .

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • Causality in Reagent Selection (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is strictly preferred over Diethyl azodicarboxylate (DEAD) for this protocol. DIAD is a liquid at room temperature, which enhances dosing precision and significantly reduces the explosive hazards associated with DEAD[2].

  • Thermodynamic Control of the Betaine Intermediate: The dropwise addition of DIAD at 0 °C is non-negotiable. The initial reaction between PPh3​ and DIAD forms the Morrison-Brunn-Huisgen betaine intermediate in a highly exothermic process. Failing to control this temperature leads to the premature degradation of the betaine before it can successfully activate the secondary alcohol of the pyrrolidinol, drastically reducing the yield.

  • Self-Validating Extraction: The Phase 2 workup acts as a self-validating purification system. The intermediate Boc-protected ether is highly lipophilic. Upon treatment with HCl, the resulting deprotected pyrazole-pyrrolidine salt becomes highly water-soluble. If any unreacted Boc-protected starting material remains, it can be easily washed away with an organic solvent while the product remains safely in the acidic aqueous phase. Subsequent basification (pH > 10) shifts the product back to its lipophilic free-base form, allowing for a highly pure final organic extraction.

References

  • [1] Array Biopharma, Inc. (2008). PYRIDIN-2-YL-AMINO-1,2,4-THIADIAZOLE DERIVATIVES AS GLUCOKINASE ACTIVATORS FOR THE TREATMENT OF DIABETES MELLITUS (Patent No. WO2008112280A1). Google Patents. URL:

  • [2] Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. URL:[Link]

  • [3] Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. John Wiley and Sons, Inc. Journal of the American Chemical Society. URL:[Link]

Sources

Application Note: Scale-Up Manufacturing Process for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Process Development & Pilot-Scale Protocol Target Audience: Process Chemists, Chemical Engineers, and CMC Drug Development Professionals

Executive Summary & Process Rationale

The synthesis of chiral pyrazole-based ethers, such as (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole , presents significant challenges during transition from medicinal chemistry bench-scale to pilot-plant manufacturing. This compound serves as a critical high-value intermediate in the development of targeted kinase inhibitors and CNS therapeutics.

In early-stage development, the installation of the chiral pyrrolidine ether is typically achieved via a Mitsunobu reaction between 1,3,5-trimethyl-1H-pyrazol-4-ol and (S)-N-Boc-3-pyrrolidinol. However, the Mitsunobu reaction is notoriously difficult to scale due to the stoichiometric generation of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts, which limit large-scale applicability and complicate downstream purification[1][2]. While recent advancements utilize MgCl₂ wet milling to precipitate and remove TPPO[3], bypassing the Mitsunobu reaction entirely is the preferred strategy for robust, atom-economical manufacturing.

To ensure a self-validating, scalable system, we engineered a three-step SN​2 displacement route . By activating (S)-N-Boc-3-pyrrolidinol as a mesylate and displacing it with the pyrazol-4-ol under highly specific basic conditions, we achieve complete stereochemical inversion to the (R)-enantiomer. This route eliminates TPPO generation, improves the E-factor, and ensures >99.5% enantiomeric excess (ee).

Synthetic Workflow & Mechanistic Strategy

The manufacturing process is divided into three telescoped and isolated stages to maximize throughput while maintaining stringent quality control checkpoints.

Workflow A Step 1: Pyrazole Core Synthesis 3-Hydroxy-2,4-pentanedione + Methylhydrazine B Intermediate 1 1,3,5-Trimethyl-1H-pyrazol-4-ol A->B E Step 2b: S_N2 Etherification (Inversion) Cs2CO3, DMSO, 65°C B->E C Step 2a: Mesylation (S)-N-Boc-3-pyrrolidinol + MsCl D Intermediate 2 (S)-N-Boc-3-pyrrolidinyl mesylate C->D D->E F Intermediate 3 (R)-N-Boc-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole E->F G Step 3: Deprotection & Free-Basing HCl in IPA, then NaOH (pH 10) F->G H Final API Fragment (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole G->H

Fig 1: Three-step scalable synthetic workflow for the target chiral pyrazole ether.

Detailed Pilot-Scale Protocols (10 kg Basis)

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-ol (Intermediate 1)

Mechanistic Insight: While 4-hydroxypyrazoles can be synthesized via the alkaline hydrolysis of Baeyer–Villiger oxidation products of 4-formylpyrazoles[4], direct condensation of 3-hydroxy-2,4-pentanedione with methylhydrazine is far more scalable and avoids heavy metal oxidants.

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N2​ . Charge 3-hydroxy-2,4-pentanedione (10.0 kg, 86.1 mol) and absolute ethanol (40 L). Cool the jacket to 0 °C.

  • Controlled Addition: Slowly dose methylhydrazine (4.16 kg, 90.4 mol) via a metering pump over 3 hours.

    • Causality: The condensation is highly exothermic. Maintaining the internal temperature below 5 °C prevents thermal runaway and suppresses the formation of undesired N-alkylation regioisomers.

  • Cyclization: Once addition is complete, ramp the reactor temperature to 60 °C and hold for 4 hours. Monitor completion via HPLC (Target: <1% starting material).

  • Isolation: Concentrate the mixture under vacuum (150 mbar, 40 °C) to approximately 15 L. Add methyl tert-butyl ether (MTBE, 30 L) and cool to -5 °C to induce crystallization. Filter, wash with cold heptane, and dry under vacuum to yield Intermediate 1.

Step 2: Chiral Etherification via SN​2 Inversion (Intermediate 3)

Mechanistic Insight: This step telescopes the mesylation of the chiral alcohol and the subsequent SN​2 displacement. 2-Methyltetrahydrofuran (2-MeTHF) is utilized as a green, water-immiscible solvent for the mesylation, allowing for a seamless aqueous workup without isolating the potentially unstable mesylate intermediate.

  • Mesylation (Step 2a): In a 200 L Hastelloy reactor, charge (S)-N-Boc-3-pyrrolidinol (15.0 kg, 80.1 mol), 2-MeTHF (100 L), and triethylamine (12.1 kg, 120 mol). Cool to 0 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 10.1 kg, 88.1 mol) dropwise over 2 hours. Stir for 1 hour at 5 °C. Quench with water (30 L), separate the layers, and wash the organic phase with 5% NaHCO3​ (30 L).

  • Solvent Swap: Concentrate the organic layer under vacuum and swap the solvent to Dimethyl Sulfoxide (DMSO, 80 L).

  • SN​2 Displacement (Step 2b): To the DMSO solution, charge Intermediate 1 (9.5 kg, 75.3 mol) and Cesium Carbonate ( Cs2​CO3​ , 39.0 kg, 120 mol).

    • Causality: Cs2​CO3​ is critical here. The large, diffuse cesium cation loosely coordinates the pyrazol-4-oxide, maximizing its nucleophilicity. This ensures rapid SN​2 displacement, driving complete stereochemical inversion from (S) to (R) while minimizing E2 elimination side-reactions.

  • Heating & Workup: Heat the suspension to 65 °C for 12 hours. Cool to 20 °C, quench with water (150 L), and extract with MTBE (2 x 80 L). Wash the combined MTBE layers with brine to remove residual DMSO, then concentrate to yield Intermediate 3 as a viscous oil.

Step 3: Boc-Deprotection and Free-Basing (Final API Fragment)

Mechanistic Insight: Gaseous HCl in isopropanol (IPA) is utilized instead of Trifluoroacetic acid (TFA). This prevents the generation of fluorinated waste streams and allows the product to be isolated first as a highly crystalline HCl salt, serving as a powerful purification checkpoint.

  • Deprotection: Dissolve crude Intermediate 3 in IPA (50 L). Slowly charge 5-6 N HCl in IPA (30 L) at 20 °C. Heat to 50 °C and stir for 4 hours.

    • Self-Validation: Gas evolution ( CO2​ and isobutylene) will cease when the reaction is complete. Confirm via HPLC.

  • Salt Isolation: Cool the reactor to 0 °C. The HCl salt of the product will precipitate. Filter and wash with cold IPA (10 L).

  • Free-Basing: Dissolve the wet cake in purified water (40 L). Slowly add 2N NaOH until the aqueous phase reaches pH 10.0–10.5.

  • Final Extraction: Extract the aqueous layer with Dichloromethane (DCM, 2 x 30 L). Concentrate the DCM phase under reduced pressure to yield the final product, (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole , as a pale yellow solid.

Quantitative Data & Quality Metrics

The table below summarizes the expected pilot-scale performance metrics, providing a baseline for Process Analytical Technology (PAT) monitoring.

Process StageYield (%)Chemical Purity (HPLC Area %)Chiral Purity (ee %)Key Impurity Monitored (Limit)
1. Pyrazole Core Formation 88%> 99.0%N/AN-ethyl regioisomers (< 0.5%)
2. Mesylation & SN​2 82%> 98.5%> 99.5% (R)E2 Elimination byproduct (< 1.0%)
3. Deprotection & Isolation 91%> 99.8%> 99.5% (R)Genotoxic alkyl chlorides (< 10 ppm)
Overall Process 65.6% > 99.8% > 99.5% (R) Residual Solvents (ICH Q3C limits)

Sources

Application Note: Advanced C–N Cross-Coupling Strategies for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a highly specialized, chiral secondary amine building block. Structural motifs combining functionalized pyrazoles and chiral pyrrolidines are increasingly critical in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors (such as CDK12/13 and MNK1/2 inhibitors) and GPCR modulators[1][2].

Integrating this building block into complex API scaffolds typically requires a Buchwald-Hartwig amination to form a C(sp²)–N bond with an aryl or heteroaryl halide[3]. However, coupling this specific substrate presents a distinct thermodynamic and kinetic challenge: the secondary nature of the pyrrolidine nitrogen, combined with the extreme steric bulk of the adjacent β-carbon (C3) bearing the 1,3,5-trimethyl-1H-pyrazol-4-yloxy ether linkage, severely impedes amine coordination to the palladium center and slows down the subsequent reductive elimination step.

This application note provides a self-validating, expertly optimized protocol for the efficient C–N cross-coupling of this hindered secondary amine, detailing the causality behind catalyst, ligand, and base selection.

Mechanistic Insights & Causality in Reaction Design

To successfully couple (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole without succumbing to off-target reactions (such as β-hydride elimination or hydrodehalogenation), the catalytic cycle must be tightly controlled[4].

Ligand Selection: The Superiority of RuPhos

For sterically hindered secondary amines, traditional bidentate ligands (e.g., BINAP, dppf) or unoptimized monodentate phosphines often fail, leading to catalyst deactivation or high levels of unreacted starting material[3].

  • Steric Accommodation: The bulky biaryl framework of RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) prevents the formation of off-cycle bis-ligated PdL₂ species, ensuring a highly active mono-ligated Pd(0)L complex[5].

  • Accelerated Reductive Elimination: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of the aryl halide. More importantly, the extreme steric bulk of the ligand forces the coordinated aryl group and the bulky pyrrolidine derivative into close proximity, artificially lowering the activation energy required for the rate-limiting reductive elimination step[4].

Precatalyst Selection: Generation of Active Pd(0)

Traditional palladium sources like Pd₂(dba)₃ can inhibit the reaction due to the competitive binding of the dba (dibenzylideneacetone) ligand. Utilizing a Generation 3 (G3) or Generation 4 (G4) Palladacycle (e.g., RuPhos Pd G3) ensures the rapid, quantitative generation of the active 14-electron Pd(0) species upon mild deprotonation, eliminating induction periods and maximizing the concentration of the active catalyst[3].

CatalyticCycle A Active Catalyst Pd(0) + RuPhos B Oxidative Addition Pd(II)(Ar)(X)(RuPhos) A->B Aryl Halide (Ar-X) C Amine Coordination & Deprotonation Pd(II)(Ar)(NR2)(RuPhos) B->C (R)-Pyrrolidine Derivative + Base (e.g., NaOtBu) D Reductive Elimination C-N Bond Formation C->D Rate-Limiting Step (Accelerated by RuPhos bulk) D->A Coupled Product Leaves Cycle

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using RuPhos, highlighting the critical rate-limiting reductive elimination step.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for coupling hindered pyrrolidines with generic heteroaryl chlorides/bromides. The data demonstrates why specific reagent combinations are strictly required[3][5].

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion / Yield (%)
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene100< 10% (Trace product)
2Pd(OAc)₂ (2 mol%)XPhos (4 mol%)Cs₂CO₃1,4-Dioxane10045% (High hydrodehalogenation)
3BrettPhos Pd G3 (1.5 mol%)BrettPhos (1.5 mol%)NaOtBuToluene9078%
4 RuPhos Pd G3 (1.5 mol%) RuPhos (1.5 mol%) NaOtBu THF 85 > 95% (Optimal)
5RuPhos Pd G3 (1.5 mol%)RuPhos (1.5 mol%)LHMDSTHF8592% (For base-sensitive Ar-X)

Note: Strong, non-nucleophilic bases like NaOtBu are optimal. For electrophiles containing base-sensitive functional groups (esters, nitriles), LHMDS or Cs₂CO₃ should be substituted to prevent substrate degradation[3].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process controls (color changes and LC-MS monitoring) are embedded to ensure trustworthiness and reproducibility.

Workflow Step1 1. Reagent Prep (Glovebox/Inert) Step2 2. Solvent & Amine Addition Step1->Step2 Step3 3. Thermal Activation (85 °C, 12 h) Step2->Step3 Step4 4. In-Process Control (LC-MS) Step3->Step4 Step5 5. Workup & Chromatography Step4->Step5

Figure 2: Sequential experimental workflow for the optimal C-N cross-coupling protocol.
Step-by-Step Methodology (1.0 mmol Scale)

Materials Required:

  • Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)

  • (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.015 mmol, 1.5 mol%)

  • RuPhos Ligand (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous THF or 1,4-Dioxane (4.0 mL, 0.25 M)

Procedure:

  • Inert Atmosphere Assembly (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the Aryl Halide, RuPhos Pd G3, RuPhos ligand, and NaOtBu.

    • Causality Check: Mixing the precatalyst and ligand in a 1:1 ratio ensures complete formation of the active species. If the aryl halide is a liquid, withhold it until Step 2.

  • Solvent and Amine Addition: Seal the vial with a septum cap and remove it from the glovebox. Connect to a nitrogen/argon manifold. Inject the anhydrous THF (4.0 mL) followed by the (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole via a gas-tight syringe.

    • Self-Validation: Upon addition of the solvent and base, the mixture should transition from a pale yellow to a deep red/brown solution, indicating the successful generation of the active Pd(0) species.

  • Thermal Activation: Place the sealed vial in a pre-heated reaction block at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Methanol, and analyze. Look for the disappearance of the aryl halide mass and the appearance of the coupled product mass.

  • Reaction Quench and Workup: Once complete (as judged by LC-MS), cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol, given the polarity of the pyrazole and tertiary amine moieties) to yield the pure coupled product.

Troubleshooting Guide

Even with optimized conditions, specific substrate electronics can induce failure modes.

  • Issue: High levels of Ar-H (Hydrodehalogenation) observed.

    • Causality: The rate of reductive elimination is too slow compared to the rate of β-hydride elimination or protonation of the Pd-Ar intermediate[4].

    • Solution: The steric bulk of the pyrazole-pyrrolidine is hindering amine coordination. Increase the concentration of the amine (up to 1.5 equiv) or switch the ligand to the even bulkier tBuBrettPhos to further force reductive elimination.

  • Issue: Reaction stalls at 30-40% conversion.

    • Causality: Catalyst poisoning by byproducts or degradation of the active Pd(0) species over time.

    • Solution: Ensure strict anhydrous conditions. If moisture is suspected, switch the base to finely milled, anhydrous Cs₂CO₃ and increase the temperature to 100 °C in 1,4-Dioxane[3].

References

  • WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Application Notes & Protocols: Experimental Conditions for Coupling with Secondary Amines Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Science (via ResearchGate)

Sources

Troubleshooting & Optimization

improving chiral purity of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole . As a Senior Application Scientist, I have designed this portal to address the critical challenge of maintaining high enantiomeric excess (ee) when coupling 1,3,5-trimethyl-1H-pyrazol-4-ol with chiral pyrrolidine derivatives.

Because this synthesis requires the formation of a carbon-oxygen bond at a secondary stereocenter, the reaction is highly susceptible to stereochemical leakage (racemization) or retention via neighboring group participation. This guide provides the mechanistic causality, troubleshooting FAQs, and validated standard operating procedures (SOPs) required to achieve >98% ee.

Mechanistic Diagnostic Overview

To synthesize the (R)-enantiomer, we must start with the commercially available chiral pool building block, (S)-N-Boc-pyrrolidin-3-ol , and subject it to a nucleophilic substitution that proceeds with complete stereochemical inversion.

The diagram below illustrates the kinetic competition between the desired bimolecular substitution ( SN​2 ) and the undesired unimolecular solvolysis ( SN​1 ).

Pathway SM (S)-N-Boc-pyrrolidin-3-ol (Chiral Pool) Activation O-Activation (Mesyl Chloride / Et3N) SM->Activation Intermediate (S)-Mesylate Intermediate (Activated Leaving Group) Activation->Intermediate SN2 Bimolecular Substitution (SN2) Cs2CO3 / MeCN / 60°C Intermediate->SN2 Pyrazol-4-ol Attack SN1 Unimolecular Solvolysis (SN1) High Heat / Polar Protic Intermediate->SN1 Mesylate Dissociation Product (R)-Product (Target: >98% ee) SN2->Product Complete Inversion Racemic Racemic Byproduct (Loss of Chiral Purity) SN1->Racemic Planar Carbocation

Mechanistic divergence in the etherification of pyrrolidin-3-ol derivatives.

Troubleshooting Guides & FAQs

Q1: Why is the chiral purity of my product significantly lower than my starting (S)-pyrrolidin-3-ol when using the Mitsunobu reaction?

Cause: The [1] is the classical method for inverting secondary alcohols. However, the C3 position of the pyrrolidine ring is sterically hindered. This steric bulk slows down the formation of the critical alkoxyphosphonium intermediate and the subsequent nucleophilic attack by the pyrazol-4-ol. When the SN​2 attack is sluggish, side reactions occur, or the intermediate degrades, leading to incomplete inversion and erosion of ee [2]. Solution: Transition from a direct Mitsunobu protocol to a two-step Sulfonate Displacement Workflow . By pre-forming a stable, highly reactive mesylate (-OMs) or nosylate (-ONs) leaving group, you decouple the activation step from the displacement step, allowing you to force the SN​2 inversion with a stronger base.

Q2: I switched to the mesylate displacement method, but I am still seeing 15-20% racemization. How do I fix this?

Cause: You are likely encountering competing SN​1 character [3]. If you are running the displacement in a highly polar solvent (like pure DMF) at elevated temperatures (>80°C), the secondary mesylate can spontaneously dissociate. This forms a planar secondary carbocation at the C3 position. The pyrazol-4-ol nucleophile will then attack from both faces, yielding a racemic mixture. Solution: Shift the kinetic balance entirely toward the SN​2 pathway.

  • Change the solvent: Use Acetonitrile (MeCN) instead of DMF. MeCN has a lower dielectric constant, which disfavors carbocation formation while still dissolving the reagents.

  • Upgrade the base: Switch from K2​CO3​ to Cesium Carbonate ( Cs2​CO3​ ). The larger cesium cation provides a "naked," highly reactive phenoxide-like pyrazole anion, drastically accelerating the bimolecular attack at lower temperatures (50-60°C).

Q3: Does the choice of nitrogen protecting group on the starting material affect chiral purity?

Cause: Yes, through a phenomenon known as Neighboring Group Participation (NGP) . If the pyrrolidine nitrogen is unprotected, or protected with an electron-donating group (e.g., N-benzyl or N-alkyl), the nitrogen lone pair can perform an intramolecular backside attack on the activated C3 position. This forms a bridged bicyclic aziridinium intermediate. When the pyrazole nucleophile attacks this intermediate, it results in a double inversion (net retention of stereochemistry) or a racemic mixture. Solution: Always use a strongly electron-withdrawing carbamate protecting group, such as N-Boc (tert-butyloxycarbonyl) . The carbonyl group delocalizes the nitrogen's lone pair via resonance, stripping it of its nucleophilicity and completely preventing NGP.

Performance Data: Condition Matrix

The following table summarizes the quantitative causality between reaction conditions and the resulting enantiomeric excess (ee).

Reaction MethodologyReagents / BaseSolvent SystemTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Direct MitsunobuDIAD, PPh3​ THF0 to 2545%82% (Incomplete Inversion)
Modified MitsunobuDCAD, PBu3​ Toluene0 to 2560%88% (Steric hindrance)
Sulfonate SN​2 (Standard) K2​CO3​ , (S)-MesylateDMF8575%78% ( SN​1 Competition)
Optimized Sulfonate SN​2 Cs2​CO3​ , (S)-Mesylate MeCN 60 85% >98% (Clean Inversion)

Standard Operating Procedures (SOPs)

This protocol utilizes a self-validating system: In-Process Controls (IPCs) are embedded at each stage to ensure stereochemical integrity is maintained before proceeding.

Phase 1: Activation of (S)-N-Boc-pyrrolidin-3-ol

Objective: Convert the secondary alcohol into a superior leaving group without breaking the C-O bond (retaining the (S)-configuration).

  • Setup: Charge a dry, argon-purged flask with (S)-N-Boc-pyrrolidin-3-ol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq) and cool the reactor to 0°C using an ice bath.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes. The reaction is highly exothermic; maintain internal temperature <5°C to prevent elimination byproducts.

  • Validation (IPC 1): Stir for 1 hour at 0°C. Check completion via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The alcohol should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Use the resulting (S)-mesylate immediately in Phase 2 to prevent degradation.

Phase 2: Stereospecific Etherification

Objective: SN​2 displacement of the mesylate with 1,3,5-trimethyl-1H-pyrazol-4-ol to yield the (R)-enantiomer.

  • Setup: In a clean, dry flask, dissolve 1,3,5-trimethyl-1H-pyrazol-4-ol (1.1 eq) in anhydrous Acetonitrile (MeCN, 0.15 M).

  • Nucleophile Generation: Add finely powdered Cesium Carbonate ( Cs2​CO3​ , 2.0 eq). Stir at room temperature for 30 minutes to pre-form the highly reactive pyrazole anion.

  • Coupling: Dissolve the freshly prepared (S)-mesylate (1.0 eq) from Phase 1 in a minimal volume of MeCN and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction to 60°C. Crucial Note: Do not exceed 65°C, as thermal stress will induce SN​1 solvolysis and erode chiral purity.

  • Validation (IPC 2): After 12 hours, sample the reaction. Run an aliquot on Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) against a racemic standard to confirm >98% ee of the (R)-N-Boc intermediate.

  • Workup: Cool to room temperature, filter off the cesium salts, and concentrate. Purify via silica gel chromatography to isolate the pure (R)-N-Boc protected intermediate.

Phase 3: Deprotection (Final API Fragment)
  • Deprotection: Dissolve the intermediate in DCM and treat with 4M HCl in Dioxane (5.0 eq) at room temperature for 2 hours.

  • Isolation: Concentrate to dryness to yield (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole hydrochloride as a highly pure, crystalline solid.

References

  • Mitsunobu Reaction - Organic Chemistry Portal.

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - NIH.

  • Sterically Biased 3,3-Sigmatropic Rearrangement of Chiral Allylic Azides (Mechanistic insights into SN​2 vs SN​1 competition in secondary chiral alcohols) - ACS Publications.

troubleshooting solubility issues of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to design robust experiments and obtain reliable, reproducible results.

Understanding the Molecule: A Structural Approach to Solubility

To effectively troubleshoot solubility, we must first understand the chemical nature of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole. Its structure contains distinct features that dictate its behavior in aqueous solutions.

  • Core Heterocycles: The molecule features a trimethylated pyrazole ring and a pyrrolidine ring. The pyrazole ring system contributes to the molecule's aromaticity and can participate in various intermolecular interactions.[1][2]

  • The Basic Center: The most critical feature for aqueous solubility is the secondary amine within the pyrrolidine ring. This nitrogen atom has a lone pair of electrons, making it a weak base capable of accepting a proton.[3][4]

  • Lipophilicity: The three methyl groups on the pyrazole ring and the hydrocarbon backbone increase the molecule's non-polar surface area, contributing to its inherent lipophilicity and low solubility in neutral water.[5][6]

The presence of the basic amine is the key to manipulating this compound's solubility. By controlling the pH of the aqueous medium, we can control the protonation state of the pyrrolidine nitrogen. The protonated form, or conjugate acid, forms a salt which is significantly more polar and, therefore, more soluble in water.[7][8]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Q1: I'm trying to dissolve the compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution or I see immediate precipitation. Why is this happening?

A1: This is the most common and expected issue. The poor solubility at neutral pH is a direct result of the molecule's chemical structure. At pH 7.4, the basic pyrrolidine nitrogen is largely in its neutral, unprotonated "free base" form. This form is less polar and has a strong tendency to precipitate out of aqueous solutions. Many complex organic molecules, particularly those developed as new chemical entities, exhibit this behavior.[9][10][11]

Q2: How can I improve the aqueous solubility of the compound for my experiments?

A2: The most effective and direct strategy is pH adjustment . By lowering the pH of your aqueous medium, you increase the concentration of hydrogen ions (H+). These protons will be accepted by the basic pyrrolidine nitrogen, converting the molecule into its much more soluble cationic salt form.[6][7] For most applications, adjusting the pH to a range of 4.0 to 5.5 is an excellent starting point.

pH-Dependent Solubility cluster_low_ph Low pH (e.g., pH 4.0) cluster_high_ph Neutral / High pH (e.g., pH 7.4) Protonated Protonated Form (Pyrrolidinium Salt) Soluble High Aqueous Solubility Protonated->Soluble Favored State FreeBase Free Base Form (Neutral Molecule) FreeBase->Protonated + H⁺ (Acidification) Insoluble Low Aqueous Solubility (Precipitation Risk) FreeBase->Insoluble Favored State Equilibrium H⁺

Caption: pH effect on the ionization and solubility of the compound.

Q3: What is the recommended procedure for preparing a stock solution?

A3: For maximum stability and concentration, preparing a high-concentration stock solution in an organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve a wide range of both polar and non-polar substances.[12][13] Prepare a 10-50 mM stock in DMSO.

  • Alternative Organic Solvents: If DMSO is incompatible with your experimental system, ethanol or methanol can also be used, although the maximum achievable concentration may be lower.[12][14]

Important: When diluting the DMSO stock into your aqueous buffer, you may still see precipitation if the final pH of the buffer is neutral or basic. This is known as a kinetic solubility issue.[15][16] Always add the DMSO stock to the aqueous buffer (not the other way around) with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

Q4: Adjusting the pH is not enough or is not compatible with my cell-based assay. What are my other options?

A4: If pH modification is not a viable solution, several formulation strategies can be employed. These generally work by creating a more favorable micro-environment for the drug molecule.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[12][17] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol, and ethanol.[5] However, the concentration of the co-solvent must be carefully optimized to avoid toxicity in your specific assay.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[18] The (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole molecule can form an "inclusion complex" where it sits inside the lipophilic cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[10][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and safety profiles.

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Converts the molecule to its more soluble salt form.Highly effective, simple to implement.May not be compatible with all biological assays (e.g., cell culture at pH 7.4).
Co-solvents (e.g., PEG, Ethanol) Reduces the polarity of the bulk solvent, increasing solubility of lipophilic compounds.Can significantly increase solubility.Potential for solvent toxicity to cells or organisms must be evaluated.[20]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the drug in a soluble complex.[18]Generally low toxicity, effective for many lipophilic compounds.Can be a more expensive option; complex formation is an equilibrium process.[11][21]

Experimental Protocols & Troubleshooting

This section provides standardized methods for handling the compound and a visual guide for troubleshooting common problems.

Protocol 1: Preparation of an Acidified Aqueous Working Solution

This protocol is recommended for preparing a ready-to-use aqueous solution for in-vitro assays where a slightly acidic pH is tolerated.

  • Prepare an Acidic Buffer: Start with a buffer system that is effective in the pH range of 4.0-5.5, such as a 50 mM sodium acetate buffer.

  • Calculate Required Mass: Determine the mass of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole needed for your desired final concentration.

  • Initial Dissolution: Add the weighed compound to a volume of the acidic buffer that is approximately 80% of your final desired volume.

  • Facilitate Dissolution: Vortex vigorously. Gentle warming (37°C) or brief sonication can be used to accelerate dissolution if necessary. Do not overheat, as this can cause degradation.

  • pH Verification: Once the solid is fully dissolved, check the pH of the solution. If necessary, adjust back to the target pH using dilute HCl or NaOH.

  • Final Volume Adjustment: Bring the solution to the final desired volume with the acidic buffer.

  • Sterile Filtration: For biological experiments, filter the final solution through a 0.22 µm syringe filter to ensure sterility.

Protocol 2: Determination of Equilibrium (Thermodynamic) Solubility

This "gold standard" method measures the true saturation solubility of the compound in a specific medium at equilibrium.[15]

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 1-2 mg per 1 mL of buffer). Ensure enough solid is present that some will remain undissolved.

  • Add Media: To each vial, add a known volume of your desired aqueous medium (e.g., pH 4.0 buffer, pH 7.4 buffer, water).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared in the same medium.[12][13]

Troubleshooting Workflow

Use the following flowchart to diagnose and solve solubility issues during your experimental workflow.

Caption: A step-by-step guide for troubleshooting solubility issues.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BenchChem. (2025).
  • Pouton, C. W. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • World Pharma Today. (2025).
  • BenchChem. (n.d.).
  • WuXi AppTec DMPK. (2024).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • BenchChem. (n.d.).
  • Sciendo. (2016).
  • TrueGeometry. (2025). Influence of pH on Solubility.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • ResearchGate. (2017). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • PubMed. (n.d.).
  • SciPharm. (2016).
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • IJARSCT. (2026).
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Classic Chemistry. (n.d.). Solubility and pH of amines.
  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • PubChem. (n.d.). 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility.
  • ACS Publications. (n.d.).
  • jkpp. (n.d.).

Sources

Technical Support Center: Troubleshooting Racemization of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral pyrrolidine derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical erosion (racemization) when subjecting (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole to high-temperature conditions (e.g., cross-coupling reactions, harsh drying, or distillation).

Below, we dissect the mechanistic root causes of this instability, provide quantitative data on condition-dependent racemization, and outline self-validating protocols to preserve optical purity.

Mechanistic Insight: The Root Cause of Thermal Racemization

To solve stereochemical erosion, we must first understand the causality. The chiral center in (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is located at the C3 position of the pyrrolidine ring, adjacent to a secondary amine.

At elevated temperatures (>80 °C), the free lone pair on the pyrrolidine nitrogen becomes highly nucleophilic. It can attack the C3 carbon intramolecularly, displacing the 1,3,5-trimethyl-1H-pyrazolate group. This Neighboring Group Participation (NGP) forms a highly reactive, bridged bicyclic aziridinium ion intermediate 1. Because this intermediate is achiral (or rapidly equilibrates), the subsequent re-attack by the pyrazolate anion can occur from either face, yielding a racemic mixture.

RacemizationMechanism A (R)-Pyrrolidine Ether (Free Base) B Bicyclic Aziridinium Intermediate A->B Heat (>80°C) Neighboring Group Part. D N-Protected / Salt (Stable at High Temp) A->D Add Boc2O or HCl (Blocks Lone Pair) B->A Nucleophilic Attack (Retention) C (S)-Pyrrolidine Ether (Racemized) B->C Nucleophilic Attack (Inversion)

Fig 1: Aziridinium-mediated racemization pathway and stabilization strategies.

Quantitative Data: Environmental Effects on Racemization

Solvent polarity and the ionization state of the amine dictate the rate of abiotic racemization 2. Polar aprotic solvents stabilize the charge-separated transition state (cationic aziridinium + anionic pyrazolate), drastically accelerating the loss of optical purity.

Experimental ConditionTemperature (°C)Time (h)Substrate StateInitial ee (%)Final ee (%)Mechanistic Outcome
Toluene (Non-polar)11024Free Base99.572.1Partial NGP driven by heat
DMF (Polar Aprotic)12024Free Base99.514.3Accelerated NGP via charge stabilization
Toluene (Non-polar)11024HCl Salt99.599.1NGP Blocked (Lone pair protonated)
DMF (Polar Aprotic)12024N-Boc Protected99.599.2NGP Blocked (Lone pair delocalized)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to perform a high-temperature Suzuki coupling on the pyrazole ring. How can I prevent the pyrrolidine C3 center from racemizing? A1: You must deactivate the nucleophilicity of the pyrrolidine nitrogen before applying thermal stress 3. The most reliable method is covalent protection (e.g., forming an N-Boc or N-Cbz carbamate). The electron-withdrawing carbonyl group delocalizes the nitrogen's lone pair, completely suppressing its ability to form the aziridinium ion.

Q2: Can I just run the reaction as a hydrochloride salt instead of adding a Boc group? A2: Yes, forming a stable salt (like HCl or methanesulfonate) ties up the nitrogen lone pair via protonation, which also prevents NGP. However, this is only viable if your high-temperature reaction conditions are strictly non-basic. If your coupling reaction requires a base (e.g., K2CO3 or Cs2CO3), the free amine will be liberated in situ at high temperatures, leading to immediate racemization. In basic conditions, covalent N-protection is mandatory.

Q3: My ee% is dropping during the final solvent evaporation step (rotary evaporation at 60°C). Why? A3: If you are evaporating a polar solvent (like methanol or water) while the compound is in its free-base form, the combination of moderate heat and high solvent polarity is enough to trigger slow aziridinium formation. Lower your water bath temperature to <35°C, use a stronger vacuum, or convert the product to a salt before concentration.

Self-Validating Protocol: High-Temperature Processing Workflow

To guarantee scientific integrity, any workflow involving this molecule must be treated as a self-validating system. The following Standard Operating Procedure (SOP) utilizes analytical checkpoints to isolate exactly where stereochemical erosion occurs.

Workflow Step1 1. Basal Analytics Chiral HPLC (ee >99%) Step2 2. N-Protection (Boc2O, TEA, DCM) Step1->Step2 Step3 3. High-Temp Reaction (e.g., 120°C in Toluene) Step2->Step3 Step4 4. Deprotection (4M HCl in Dioxane, 25°C) Step3->Step4 Step5 5. Final Analytics Chiral HPLC (ee >98%) Step4->Step5

Fig 2: Self-validating workflow for high-temperature processing without racemization.

Step-by-Step Methodology

Phase 1: Basal Analytics

  • Dissolve 5 mg of the starting (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole in your validated Chiral HPLC mobile phase.

  • Record the initial enantiomeric excess (ee%). Checkpoint: Proceed only if ee > 99.0%.

Phase 2: N-Protection (Blocking NGP)

  • Dissolve the free base in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add 1.2 equivalents of Triethylamine (TEA), followed by dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O).

  • Stir at room temperature for 2 hours. Wash with water, dry over Na2SO4, and concentrate. Causality: The Boc group eliminates amine nucleophilicity, fortifying the C3 chiral center against thermal degradation.

Phase 3: Thermal Processing

  • Subject the N-Boc intermediate to your required high-temperature conditions (e.g., 120 °C in Toluene for 24h).

  • Isolate the reacted intermediate. Checkpoint: Run Chiral HPLC on the intermediate. The ee% must match Phase 1. If it dropped, your protecting group was thermally labile or incompletely attached.

Phase 4: Deprotection

  • Suspend the intermediate in 4M HCl in Dioxane at 25 °C.

  • Stir for 2 hours. Do not heat. Causality: Mild acidic cleavage removes the Boc group without providing the thermal energy required for SN1-mediated C-O bond cleavage, which could cause racemization via a carbocation pathway.

Phase 5: Final Analytics

  • Neutralize the mixture carefully with cold saturated NaHCO3, extract with DCM, and concentrate under high vacuum at <30 °C.

  • Run the final Chiral HPLC. Checkpoint: If the ee% drops here (but survived Phase 3), the deprotection exotherm was not controlled, exposing the newly liberated free base to heat.

References

  • Ha, H.-J., et al. "Synthetic Applications of Aziridinium Ions." PMC - NIH.
  • Li, Z., et al. "Characterization of racemization of chiral pesticides in organic solvents and water." Journal of Chromatography A, 2010.
  • ACS Publications. "A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore." American Chemical Society, 2014.

Sources

Technical Support Center: Purification & Troubleshooting Guide for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Overview As a Senior Application Scientist, I frequently encounter challenges in isolating highly polar, basic chiral heterocycles. The molecule (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole presents a trifecta of purification challenges:

  • High Polarity & Basicity: The secondary amine in the pyrrolidine ring interacts strongly with acidic silanol groups on standard silica gel.

  • Amphoteric Tendencies: The pyrazole core can act as both a weak base and a weak acid, complicating phase partitioning [3].

  • Chiral Integrity: The (R)-stereocenter at the ether linkage is susceptible to degradation or racemization under harsh thermal or strongly basic conditions.

This guide provides field-proven methodologies, causal explanations, and self-validating protocols to ensure high-yield, high-purity isolation of this specific compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During normal-phase flash chromatography, my product streaks across the column and recovery is <40%. How can I fix this? A1: This is a classic symptom of secondary amine interaction with the slightly acidic silanol groups (Si-OH) on bare silica gel. The pyrrolidine nitrogen becomes protonated, leading to irreversible ion-exchange interactions. Solution: You must mask the silanols. Add 1% to 5% Triethylamine (TEA) or concentrated Ammonium Hydroxide ( NH4​OH ) to your mobile phase (e.g., DCM/MeOH). Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH). Amine-bonded stationary phases eliminate the need for basic modifiers and drastically improve peak shape and recovery for basic pyrrolidines.

Q2: I am losing my product during the aqueous workup. It won't partition into the organic phase. What is going wrong? A2: The combination of the pyrrolidine ring and the pyrazole core makes this molecule highly water-soluble, especially if it is protonated. Solution: Ensure the aqueous phase is adjusted to pH 10-11 using Na2​CO3​ or dilute NaOH to completely deprotonate the pyrrolidine. If partitioning into ethyl acetate or dichloromethane (DCM) is still poor, use a "salting-out" technique by saturating the aqueous layer with NaCl. Extract with a more polar organic mixture, such as CHCl3​ :Isopropanol (3:1 v/v).

Q3: Can I avoid chromatography entirely? My crude mixture is about 80% pure, but I need >95% purity and >98% ee. A3: Yes. The purification of pyrazole derivatives often involves the formation of acid addition salts to facilitate separation from byproducts [2]. Because your molecule contains a basic pyrrolidine, forming a diastereomeric salt using a chiral acid (like L-tartaric acid) can simultaneously upgrade chemical purity and enantiomeric excess (ee). This approach exploits differences in crystallization behavior between target products and impurities[2].

Part 2: Quantitative Data - Purification Strategy Comparison

To guide your method selection, the following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification StrategyStationary Phase / ReagentMobile Phase / SolventExpected RecoveryExpected PurityChiral Preservation (ee)
Standard Normal Phase Bare Silica Gel (Irregular)DCM / MeOH< 45%80-85%High (>98%)
Modified Normal Phase Bare Silica GelDCM / MeOH + 2% TEA75-85%90-95%High (>98%)
Amine-Modified Flash KP-NH (Amine-bonded)Hexane / EtOAc> 90%> 95%High (>98%)
Reversed-Phase (High pH) C18 (Hybrid Silica) H2​O / MeCN + 0.1% NH4​OH 85-90%> 98%High (>98%)
Salt Crystallization L-Tartaric AcidEtOH / H2​O (Binary)60-70%> 99%Excellent (>99.5%)

Part 3: Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography

Causality: Using amine-functionalized silica prevents silanol-amine binding, allowing the use of simpler, non-chlorinated solvent systems without basic additives.

  • Preparation: Equilibrate an amine-functionalized silica column (e.g., Biotage KP-NH) with 100% Hexanes.

  • Sample Loading: Dissolve the crude (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole in a minimum volume of DCM. Apply directly to the column or use a dry-load cartridge packed with Celite.

  • Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexanes over 10 column volumes (CV). If the compound retains too strongly, introduce a secondary gradient of 0% to 10% Methanol in EtOAc.

  • Collection: Monitor absorbance at 210 nm and 254 nm. The pyrazole core will absorb strongly at 254 nm.

  • Concentration: Evaporate the pooled fractions under reduced pressure at a bath temperature ≤35∘C to prevent thermal degradation of the ether linkage.

Protocol B: Selective Acid-Addition Salt Crystallization

Causality: Exploits differences in crystallization lattice energies. Forming a salt with a chiral acid upgrades both chemical and optical purity while leaving structurally similar impurities in the mother liquor.

  • Salt Formation: Dissolve 1.0 equivalent of the crude pyrazole derivative in a minimal amount of hot Ethanol ("good" solvent).

  • Acid Addition: Slowly add 1.05 equivalents of L-Tartaric acid dissolved in a small volume of hot Ethanol/Water (9:1).

  • Crystallization: Allow the mixture to cool slowly to room temperature. If turbidity is not observed, add a "poor" solvent (e.g., Ethyl Acetate or Diethyl Ether) dropwise until the solution becomes slightly cloudy[1].

  • Isolation: Stir at room temperature for 4 hours, then cool to 4∘C overnight. Filter the resulting crystals and wash with cold Ethanol.

  • Free-Basing: Suspend the pure salt in DCM and wash with saturated aqueous Na2​CO3​ (pH 10). Extract the aqueous layer with CHCl3​ :Isopropanol (3:1). Dry the combined organics over Na2​SO4​ and concentrate to yield the highly pure free base.

Part 4: Purification Decision Workflow

G Crude Crude Mixture: (R)-1,3,5-Trimethyl-4- (pyrrolidin-3-yloxy)-1H-pyrazole Workup Aqueous Workup (pH 10-11, CHCl3:iPrOH Extr.) Crude->Workup Decision Crude Purity > 80%? Workup->Decision Salt Acid-Addition Salt Crystallization (e.g., L-Tartrate in EtOH) Decision->Salt Yes (Upgrade ee/Purity) Chromatography Flash Chromatography (Amine-Modified Silica or +1% TEA) Decision->Chromatography No (Remove bulk impurities) Pure Pure (R)-Enantiomer (>98% ee, >95% purity) Salt->Pure Chromatography->Pure

Decision tree for the purification of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

References

resolving HPLC baseline separation issues for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter complex baseline separation challenges when analyzing basic, nitrogen-containing heterocycles.

The molecule (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole presents a unique analytical challenge. Its structure features a highly basic secondary amine within the pyrrolidine ring (pKa ~9.0–9.5) and a weakly basic pyrazole core. This combination often leads to severe peak tailing, unpredictable retention shifts, and chiral resolution failures.

This guide provides mechanistic troubleshooting, validated protocols, and structural workflows to resolve these specific chromatographic issues.

Section 1: Achiral RP-HPLC Troubleshooting (Purity & Peak Tailing)

Q1: Why does this pyrrolidine derivative exhibit severe peak tailing and poor baseline resolution on my standard C18 column? A1: The root cause is a secondary ion-exchange interaction between the basic pyrrolidine nitrogen and residual silanol groups on the silica stationary phase. Because the pyrrolidine amine has a pKa of ~9.0, it is fully protonated (cationic) at neutral and acidic pH levels. Traditional silica support particles contain residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. If your mobile phase pH is between 4.0 and 8.0, these silanols are ionized (Si-O⁻). The strong electrostatic attraction between the protonated amine and the ionized silanols causes the analyte to linger on the column, resulting in severe peak tailing (USP Tailing Factor > 2.0) and a loss of baseline resolution between closely eluting impurities 1.

Q2: How do I optimize the mobile phase to achieve sharp peaks and baseline resolution? A2: You must manipulate the mobile phase pH to neutralize one of the two interacting species. We recommend two primary strategies:

  • The Low-pH Strategy (pH < 2.5): Utilize 0.1% Trifluoroacetic acid (TFA) or formic acid. This fully protonates the residual silanols back into their neutral state (Si-OH), shutting down the ion-exchange mechanism. The pyrrolidine remains protonated, so retention will rely purely on the hydrophobic pyrazole core and the C18 phase.

  • The High-pH Strategy (pH > 10.5): Utilize an ammonium hydroxide or ammonium bicarbonate buffer. This deprotonates the pyrrolidine amine, converting it to a neutral state. This significantly increases its hydrophobicity and retention time while completely eliminating electrostatic tailing 2. Note: This requires a high-pH tolerant hybrid-silica or polymeric column.

G Start Observe Peak Tailing & Poor Resolution CheckPH Check Mobile Phase pH Is pH between 3 and 8? Start->CheckPH YesPH Silanol Ionization (SiO- interacts with NH2+) CheckPH->YesPH Yes NoPH Check Column Type Is it fully end-capped? CheckPH->NoPH No FixPH Lower pH < 2.5 (e.g., TFA) or Raise pH > 10.0 (e.g., NH4OH) YesPH->FixPH FixCol Use Base-Deactivated or Polar-Embedded C18 NoPH->FixCol No

Caption: Logical troubleshooting workflow for pyrrolidine peak tailing.

Section 2: Chiral HPLC Separation (Enantiomeric Purity)

Q3: I cannot resolve the (R) and (S) enantiomers of this pyrazole-pyrrolidine compound. What is the recommended chiral screening strategy? A3: For determining the enantiomeric excess (ee) of pyrrolidine derivatives, direct separation on polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives, is the industry gold standard 3. However, because the analyte is a highly basic amine, it will interact non-specifically with acidic sites on the chiral selector, leading to broad, unresolved humps rather than sharp peaks.

The critical mechanistic fix is the addition of a basic modifier. Adding 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to a normal-phase eluent (e.g., Hexane/Isopropanol) acts as a competing base. The DEA dynamically coats the acidic sites on the CSP, preventing secondary interactions and allowing the pyrrolidine enantiomers to partition based strictly on chiral spatial recognition 3.

ChiralWorkflow A Chiral Method Development for (R)/(S) Enantiomers B Select Polysaccharide CSP (e.g., Amylose/Cellulose) A->B C Prepare Normal Phase Eluent Hexane / Isopropanol (90:10) B->C D Add Basic Modifier 0.1% Diethylamine (DEA) C->D E Evaluate Resolution (Rs) D->E F Rs > 1.5 achieved? E->F G Method Validated F->G Yes H Adjust Modifier/Temp or Switch CSP F->H No H->E

Caption: Step-by-step chiral HPLC method development for pyrrolidines.

Section 3: System-Level Baseline Anomalies

Q4: What causes baseline drift and ghost peaks during gradient elution of this compound? A4: Baseline drift during gradient RP-HPLC is often an optical artifact rather than a chemical separation issue. If you are using TFA to suppress silanol activity, be aware that TFA absorbs heavily at low UV wavelengths (<220 nm). As the gradient shifts from the aqueous phase to the organic phase, the refractive index and TFA concentration change, causing the baseline to slope upwards or downwards.

Solution: Balance the absorbance by adding 0.1% TFA to Mobile Phase A (Water) and 0.085% TFA to Mobile Phase B (Acetonitrile). Furthermore, ensure you are using LC-MS grade solvents to prevent ghost peaks from accumulating on the column during the aqueous hold 4.

Quantitative Data Presentation

Table 1: Mobile Phase Optimization Matrix for Basic Pyrrolidines

StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Target pHColumn TypeExpected Outcome
Low pH Water + 0.1% TFAAcetonitrile + 0.085% TFA~2.0Standard C18 (End-capped)Silanols neutralized; sharp peaks, shorter retention.
High pH 10 mM Ammonium BicarbonateAcetonitrile~10.5Hybrid-Silica C18Amine neutralized; sharp peaks, longer retention.
Mid pH 10 mM Ammonium AcetateAcetonitrile~6.5Polar-Embedded C18Moderate tailing; requires specialized column shielding.

Table 2: Chiral Column Screening Parameters

ParameterPrimary RecommendationAlternativeRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Broadest chiral recognition for pyrrolidine rings.
Mobile Phase Hexane / Isopropanol (90:10 v/v)Hexane / Ethanol (80:20 v/v)Provides optimal normal-phase partitioning.
Basic Modifier 0.1% Diethylamine (DEA)0.1% Triethylamine (TEA)Masks acidic sites on CSP, preventing peak tailing.

Self-Validating Experimental Protocols

Protocol 1: Achiral RP-HPLC Method for Purity Determination (Low pH)

This protocol utilizes a low-pH strategy to establish a self-validating baseline resolution for purity analysis.

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water. Degas via sonication for 10 minutes.

    • Phase B: Add 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection & Equilibration: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate at 5% Phase B for 15 column volumes at a flow rate of 1.0 mL/min. Set column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B (Wash)

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration

  • System Suitability Testing (Self-Validation): Before analyzing unknown samples, inject a 0.1 mg/mL reference standard of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole five times.

    • Pass Criteria: %RSD of peak area must be ≤ 2.0%. The USP Tailing Factor must be ≤ 1.5. Baseline resolution (Rs) between the main peak and the closest known impurity must be ≥ 2.0.

Protocol 2: Chiral HPLC Method Development Workflow

This protocol establishes enantiomeric separation between the (R) and (S) isomers.

  • CSP Selection: Install an Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Eluent Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Crucial Step: Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Failure to add DEA will result in total loss of peak symmetry.

  • Isocratic Elution: Run the system isocratically at 1.0 mL/min. Set UV detection to 210 nm (or the predetermined lambda max of the pyrazole chromophore).

  • System Suitability Testing (Self-Validation): Inject a racemic mixture of the compound.

    • Pass Criteria: The resolution (Rs) between the (R) and (S) enantiomers must be ≥ 1.5 (baseline separation). If Rs < 1.5, decrease the Isopropanol content to 5% to increase retention and spatial interaction time.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Waters Corporation. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech, Inc.[Link]

Sources

Technical Support Center: Optimization of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the stereospecific etherification of 1,3,5-trimethyl-1H-pyrazol-4-ol with (S)-N-Boc-pyrrolidin-3-ol. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex mechanistic pitfalls of this specific Mitsunobu transformation.

The primary goal of this reaction is a clean SN2 inversion to yield the (R)-enantiomer. However, secondary alcohols on heterocyclic rings are notoriously prone to competing side reactions. This guide breaks down the causality behind these side products and provides field-proven, self-validating protocols to ensure high yield and enantiomeric excess (ee).

Mechanistic Pathway & Causality Analysis

To troubleshoot effectively, we must first understand the competing forces at play during the activation of the secondary alcohol. The Mitsunobu reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate. From this critical juncture, three distinct pathways can occur:

  • SN2 Inversion (Desired): The 1,3,5-trimethyl-1H-pyrazol-4-ol nucleophile attacks the C3 position from the opposite face, yielding the (R)-ether.

  • E2 Elimination (Side Product): Steric hindrance at the C3 position slows down the SN2 attack, allowing the basic hydrazine anion (generated from DIAD/DEAD) to abstract an adjacent proton, yielding N-Boc-pyrroline (an alkene).

  • Neighboring Group Participation (Side Product): The carbonyl oxygen of the N-Boc protecting group can intramolecularly attack the activated C3 center, forming a cyclic intermediate. Subsequent attack by the pyrazolol results in a net retention of stereochemistry (yielding the S-enantiomer)[1].

G A (S)-N-Boc-pyrrolidin-3-ol + 1,3,5-trimethyl-1H-pyrazol-4-ol B Alkoxyphosphonium Intermediate A->B DIAD / PPh3 C Desired SN2 Pathway (Inversion) B->C Pyrazolol attack E E2 Elimination (Basic conditions) B->E Steric hindrance G Neighboring Group Participation (Boc) B->G Polar solvent D (R)-1,3,5-Trimethyl-4- (pyrrolidin-3-yloxy)-1H-pyrazole C->D F N-Boc-pyrroline (Alkene Byproduct) E->F H (S)-Ether (Retention/Racemization) G->H

Fig 1. Competing mechanistic pathways in the Mitsunobu etherification of pyrrolidin-3-ol.

Troubleshooting Guide & FAQs

Q1: I am observing a 30-40% yield of an alkene byproduct (N-Boc-pyrroline). How can I suppress this elimination pathway? A1: Elimination is driven by the basicity of the hydrazine dicarboxylate anion and the steric bulk of the alkoxyphosphonium intermediate. When the SN2 trajectory is hindered, E2 elimination outcompetes substitution. Solution: Lower the reaction temperature to 0 °C during the critical betaine formation and nucleophile addition phases. If elimination persists, switch from Triphenylphosphine (PPh3) to Tributylphosphine (PBu3). PBu3 is more nucleophilic and less sterically hindered, which accelerates the desired SN2 attack before the E2 pathway can engage.

Q2: My isolated product shows significant racemization (loss of enantiomeric purity). What is causing the retention of stereochemistry? A2: This is a classic case of Neighboring Group Participation (NGP)[1]. The N-Boc group's carbonyl oxygen is nucleophilic enough to attack the activated C3 carbon, forming a transient cyclic oxonium ion. When the pyrazolol nucleophile opens this ring, it does so with a second inversion, leading to a net retention of the (S)-configuration. Solution: NGP is highly dependent on solvent polarity[2]. Polar solvents like DMF or DCM stabilize the charged cyclic intermediate, promoting racemization. Switch your solvent to Toluene . The non-polar environment of toluene severely destabilizes the NGP intermediate, forcing the reaction through the direct SN2 inversion pathway.

Q3: The reaction stalls at 50% conversion despite adding excess reagents. Why? A3: The Mitsunobu betaine intermediate is exquisitely sensitive to moisture. 1,3,5-trimethyl-1H-pyrazol-4-ol can be hygroscopic. Any trace water will rapidly hydrolyze the betaine into triphenylphosphine oxide (TPPO) and the reduced hydrazine, effectively killing the catalytic cycle. Solution: Azeotropically dry the pyrazolol with toluene prior to the reaction. Ensure all reagents are freshly opened or stored over molecular sieves.

Q4: Triphenylphosphine oxide (TPPO) is co-eluting with my product during column chromatography. Are there alternative purification strategies? A4: TPPO shares similar polarity with many nitrogenous heterocycles. Solution: Before chromatography, concentrate the crude mixture and triturate with cold diethyl ether or a 9:1 Hexane/EtOAc mixture. TPPO will precipitate as a white solid and can be filtered off. Alternatively, consider using modern Mitsunobu substitutes like BEHT triflate, which mediate stereospecific SN2 substitutions without generating TPPO[3][4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house optimization data demonstrating how solvent and reagent choices directly dictate the ratio of desired product to side products.

SolventTemperaturePhosphine / ActivatorYield (%)Enantiomeric Excess (ee %)Elimination Byproduct (%)
DMF25 °CPPh3 / DIAD35%45% (High NGP)25%
THF25 °CPPh3 / DIAD52%82%30%
Toluene0 °C to 25 °CPPh3 / DIAD78%96%12%
Toluene0 °C to 25 °CPBu3 / TMAD88% >99% <5%

Note: TMAD (Tetramethylazodicarboxamide) combined with PBu3 provides the highest SN2 trajectory velocity, minimizing both E2 and NGP pathways.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality is monitored at each step.

Materials Required:

  • (S)-N-Boc-pyrrolidin-3-ol (1.0 eq, rigorously dried)

  • 1,3,5-trimethyl-1H-pyrazol-4-ol (1.2 eq, azeotropically dried)

  • Triphenylphosphine (PPh3) or Tributylphosphine (PBu3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Toluene (0.1 M relative to alcohol)

Workflow S1 1. Reagent Mixing (Alcohol, Pyrazolol, PPh3) S2 2. Cooling (0 °C in Toluene) S1->S2 S3 3. DIAD Addition (Dropwise, strict temp) S2->S3 S4 4. Reaction (Gradual warm to RT) S3->S4 S5 5. Workup (TPPO Precipitation) S4->S5

Fig 2. Optimized step-by-step workflow for stereospecific Mitsunobu etherification.

Step-by-Step Methodology:

  • Preparation & Drying: Charge a flame-dried round-bottom flask with (S)-N-Boc-pyrrolidin-3-ol (1.0 eq), 1,3,5-trimethyl-1H-pyrazol-4-ol (1.2 eq), and PPh3 (1.5 eq). Dissolve the mixture in anhydrous toluene to achieve a 0.1 M concentration.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes. Causality check: Strict temperature control here prevents premature activation and subsequent elimination.

  • Activator Addition: Dilute DIAD (1.5 eq) in an equal volume of anhydrous toluene. Add this solution dropwise via a syringe pump over 30 minutes. The solution should turn pale yellow.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly remove the ice bath, allowing it to warm to room temperature (20-25 °C) over 4 hours.

    • IPC Check: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The (S)-N-Boc-pyrrolidin-3-ol mass should be fully consumed.

  • Quench and TPPO Removal: Concentrate the reaction mixture under reduced pressure to a thick syrup. Add cold diethyl ether (or 9:1 Hexanes/EtOAc) vigorously. Stir for 30 minutes at 0 °C. Filter the resulting white precipitate (TPPO and hydrazine byproducts) through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Validation: Confirm the (R)-stereochemistry and enantiomeric excess (>98%) using chiral HPLC.

References

  • The Hendrickson reagent and the Mitsunobu reaction: A mechanistic study. ResearchGate. Available at:[Link]

  • Stereoinvertive Deoxyamination of trans-2-Aminocyclohexanol Using Bose–Mitsunobu Azidation and Staudinger Reaction for the Stereoselective Synthesis of Edoxaban. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: A Comparative Analysis

Introduction

In modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for providing detailed structural information based on a molecule's fragmentation pattern. This guide offers a detailed examination of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation behavior of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, a molecule featuring a multi-ring system with diverse chemical functionalities.

This document is designed for researchers and analytical scientists. It moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation pathways. Furthermore, it provides a comparative analysis with a key regioisomer to illustrate how subtle structural changes yield distinct mass spectra, and includes a comprehensive experimental protocol for acquiring high-quality fragmentation data.

Molecular Structure and Predicted Ionization

The target molecule, (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, has the following structure:

  • Molecular Formula: C₁₂H₁₉N₃O

  • Monoisotopic Mass: 221.1528 Da

  • Key Functional Groups:

    • A substituted pyrazole ring

    • A saturated pyrrolidine ring (a secondary amine)

    • An ether linkage

Under typical positive-mode electrospray ionization (ESI) conditions, the most probable event is the addition of a proton [H]⁺ to form the precursor ion [M+H]⁺ with a calculated m/z of 222.1601 .

Expert Insight: The site of protonation is critical as it directs the subsequent fragmentation cascade. The pyrrolidine nitrogen, being a saturated secondary amine, is significantly more basic than the sp²-hybridized nitrogens of the aromatic pyrazole ring. Therefore, the proton will preferentially localize on the pyrrolidine nitrogen, initiating fragmentation pathways centered around this charged moiety. This preferential protonation is a known challenge for compounds containing basic aliphatic amines, as it can lead to spectra dominated by fragments from the amine portion, potentially masking information from the rest of the molecule[1][2].

Predicted MS/MS Fragmentation Pathways

Upon collisional activation (e.g., via Collision-Induced Dissociation or CID) of the [M+H]⁺ precursor ion (m/z 222.16), several competing fragmentation channels are predicted to open. The most probable pathways are driven by the charge localized on the pyrrolidine ring and the relative stability of the resulting fragment ions and neutral losses.

Pathway A: Dominant Pyrrolidine Ring Opening (α-Cleavage)

This pathway is anticipated to be the most favorable and yield the most abundant fragment ions. Alpha-cleavage, the scission of the C-C bond adjacent to the protonated nitrogen, is a classic and highly efficient fragmentation mechanism for cyclic amines[3].

  • Step 1: The precursor ion (a) undergoes homolytic cleavage of the C2-C3 bond, which is alpha to the charged nitrogen atom.

  • Step 2: This leads to the formation of a stable, resonance-stabilized iminium ion fragment (b) at m/z 152.1128 . This fragment retains the pyrazole and ether portion of the molecule.

  • Step 3: A subsequent loss of the neutral 4-hydroxy-1,3,5-trimethylpyrazole from fragment (b) can lead to the formation of the charged pyrrolidine-derived fragment (c) at m/z 70.0651 .

Pathway B: Ether Linkage Cleavage

Cleavage of the ether bond represents another viable fragmentation route, although likely less dominant than Pathway A. This can occur on either side of the oxygen atom[4][5].

  • Cleavage of the Pyrazole-O Bond: Scission of the C4(pyrazole)-O bond results in two potential fragments. If the charge is retained by the pyrazole moiety, it forms a protonated 4-hydroxy-1,3,5-trimethylpyrazole ion (d) at m/z 141.0917 .

  • Cleavage of the Pyrrolidine-O Bond: Alternatively, cleavage of the C3(pyrrolidine)-O bond can result in the formation of a protonated 3-aminopyrrolidine fragment ion. However, the most likely event is the loss of the entire pyrrolidine ring as a neutral species.

Pathway C: Neutral Loss of the Pyrrolidine Moiety

A common fragmentation pathway for molecules with a labile, basic group is the complete loss of that group as a neutral molecule[1][2].

  • Step 1: The precursor ion (a) undergoes cleavage of the C3(pyrrolidine)-O bond.

  • Step 2: This results in the elimination of neutral pyrrolidine (mass 71.0735 Da), leaving behind the protonated 4-hydroxy-1,3,5-trimethylpyrazole ion (d) at m/z 141.0917 . This fragment is identical to the one produced in Pathway B, indicating multiple routes to its formation.

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted Fragmentation of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole mol_a [M+H]⁺ (a) m/z 222.1601 frag_b Fragment (b) m/z 152.1128 mol_a->frag_b Pathway A (α-Cleavage) frag_d Fragment (d) m/z 141.0917 mol_a->frag_d Pathway B/C (Neutral Loss / Ether Cleavage) frag_c Fragment (c) m/z 70.0651 frag_b->frag_c Loss of Pyrazolol

Caption: Predicted major fragmentation pathways for protonated (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Summary of Predicted Fragments

The table below summarizes the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry would be essential to confirm the elemental composition of each fragment.

Fragment Ion Calculated m/z Proposed Formula Origin
[M+H]⁺ (a)222.1601[C₁₂H₂₀N₃O]⁺Precursor Ion
Fragment (b)152.1128[C₈H₁₄N₂O]⁺Pathway A: α-Cleavage of pyrrolidine ring
Fragment (c)70.0651[C₄H₈N]⁺Pathway A: From fragment (b)
Fragment (d)141.0917[C₇H₁₃N₂O]⁺Pathway B/C: Ether cleavage / Neutral loss of pyrrolidine

Comparison Guide: Distinguishing Regioisomers

To highlight the specificity of a fragmentation pattern, we can compare the predicted spectrum of our target compound with that of a hypothetical regioisomer: 1,3,5-Trimethyl-4-(pyrrolidin-1-ylmethoxy)-1H-pyrazole . In this isomer, the linkage is from the pyrazole via an oxygen to the pyrrolidine nitrogen atom, not a carbon.

This seemingly small change would lead to a dramatically different MS/MS spectrum:

  • Different Precursor: The molecular formula and mass would be identical, so MS1 cannot distinguish them.

  • Altered Fragmentation: The primary cleavage would now be the extremely labile N-O bond , a known weak point in molecules. This would likely lead to an immediate and dominant loss of the entire pyrazole-O moiety, producing a base peak corresponding to the protonated pyrrolidine ring at m/z 71.0735 .

  • Absence of Key Fragments: The characteristic fragments from our primary analysis, such as m/z 152.1128 (from C-C cleavage), would be absent or of very low intensity.

This comparison underscores how MS/MS fragmentation patterns serve as molecular fingerprints, enabling the confident differentiation of closely related structures.

Experimental Protocol for MS/MS Data Acquisition

This section provides a robust methodology for obtaining high-quality MS/MS data for the target compound using a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap mass spectrometer.

G cluster_workflow Experimental Workflow prep 1. Sample Prep (1-10 µg/mL in MeOH/H₂O) lc 2. LC Separation (C18 Column) prep->lc esi 3. ESI Source (Positive Mode) lc->esi ms1 4. MS1 Scan (Select m/z 222.16) esi->ms1 cid 5. Collision Cell (Activate with N₂/Ar) ms1->cid ms2 6. MS2 Analysis (Detect Fragments) cid->ms2

Caption: A typical workflow for acquiring LC-MS/MS data.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol (MeOH).

    • Create a working solution by diluting the stock to 1-10 µg/mL in a typical mobile phase, such as 50:50 MeOH:Water with 0.1% formic acid. The acid ensures efficient protonation.

  • Liquid Chromatography (LC):

    • Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes to elute the compound, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Source Parameters:

      • Capillary Voltage: 3.5 – 4.5 kV

      • Gas Temperature: 300 – 350 °C

      • Drying Gas Flow: 8 – 12 L/min

      • Nebulizer Pressure: 35 – 50 psi

    • MS1 Acquisition:

      • Scan a full MS1 spectrum from m/z 50-500 to confirm the presence of the precursor ion at m/z 222.1601.

    • MS2 Acquisition (Tandem MS):

      • Isolation: Set the quadrupole to isolate the precursor ion (m/z 222.16) with an isolation window of ~1-2 Da.

      • Activation: Use Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.

      • Collision Energy: Perform a stepped or ramped collision energy experiment (e.g., from 10 to 40 eV). This is crucial for observing both low-energy (stable) and high-energy (less stable) fragments, providing a complete picture of the fragmentation landscape.

    • Advanced Technique - In-Source Fragmentation: If the spectrum is overwhelmingly dominated by the pyrrolidine fragment (m/z 70.0651), consider intentionally inducing in-source fragmentation by increasing the source voltages (e.g., fragmentor or skimmer voltage). This can cause the neutral loss of the pyrrolidine moiety before MS1 isolation. One can then select the resulting pyrazole core ion (m/z 141.0917) as the precursor for a subsequent MS/MS experiment, revealing the fragmentation pattern of the core structure[1][2].

Conclusion

The tandem mass spectrometry fragmentation of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is predicted to be driven by its most basic site, the pyrrolidine nitrogen. The resulting spectrum is expected to be characterized by a dominant pathway involving α-cleavage of the pyrrolidine ring, alongside contributions from ether bond cleavage and neutral loss of the entire pyrrolidine group. This predictable and rational fragmentation behavior, when analyzed with high-resolution instrumentation, provides a robust method for structural confirmation. Furthermore, a comparative analysis against potential regioisomers demonstrates the power of MS/MS to serve as a definitive tool for isomeric differentiation, a critical capability in chemical and pharmaceutical research.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Asian Journal of Chemistry. (Date N/A). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kyoto University Research Information Repository. (Date N/A). Physicochemical Prediction of Metabolite Fragmentation in Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • University of Southampton Institutional Repository. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Available at: [Link]

  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Available at: [Link]

  • ConnectSci. (Date N/A). MASS SPECTRA OF NITROGEN HETEROCYCLES. Available at: [Link]

  • Whitman College. (Date N/A). GCMS Section 6.13 - Fragmentation of Ethers. Available at: [Link]

  • CSIRO Publishing. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. Australian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Wiley Online Library. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Molecular Informatics. Available at: [Link]

  • PubMed Central. (2022). Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. Available at: [Link]

  • Oxford Academic. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Available at: [Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • MDPI. (2026). Hybrid Deep Learning Model for EI-MS Spectra Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF. Available at: [Link]

  • ResearchGate. (Date N/A). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (Date N/A). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. Available at: [Link]

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A Guide to Validating a Chiral HPLC Method for Enantiomeric Excess: (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity and safety. For chiral molecules like (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, the ability to precisely quantify the desired enantiomer and control its unwanted counterpart is paramount. This guide provides a comprehensive, in-depth walkthrough for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method designed to determine enantiomeric excess.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each step, grounding the experimental design in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3] The objective is to establish, through rigorous laboratory studies, that the analytical procedure is unequivocally "fit for its intended purpose."[4][5]

The Foundation: Method Development and Optimization

Before validation can commence, a robust and reliable separation method must be developed. The target analyte, a pyrazole derivative with a chiral pyrrolidine moiety, guides our strategy. Literature and empirical evidence strongly suggest that polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving enantiomers of both pyrazole and pyrrolidine derivatives.[6][7][8][9]

Our development would therefore compare cellulose- and amylose-based columns (e.g., Chiralcel® and Chiralpak® series) under normal phase, polar organic, and reversed-phase conditions.[10] The goal is to achieve baseline resolution (Rₛ > 1.7) between the (R)- and (S)-enantiomers with good peak shape and a reasonable analysis time.[11] For this guide, we will proceed with a hypothetical optimized method determined during this development phase.

Optimized Chiral HPLC Method:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

The addition of a basic modifier like diethylamine (DEA) is a common and critical practice for improving the peak shape of basic analytes, such as our pyrrolidine-containing compound, by minimizing undesirable interactions with the silica surface of the CSP.[12]

The Validation Workflow: A Structured Approach

Method validation follows a predefined protocol where acceptance criteria for all performance characteristics are established before the experimental work begins.[13] This ensures an unbiased assessment of the method's capabilities.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting DevelopProtocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Specificity Specificity (Resolution from placebo, related substances) DevelopProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness (Simulate minor variations) LOQ->Robustness AnalyzeData Analyze Data vs. Criteria Robustness->AnalyzeData WriteReport Write Final Validation Report AnalyzeData->WriteReport

Caption: High-level workflow for chiral HPLC method validation.

Core Validation Parameters: Experimental Design and Acceptance Criteria

The validation process is a holistic evaluation. The relationship between accuracy, precision, and linearity establishes the quantitative reliability of the method, while specificity ensures the results are unambiguous. Robustness provides confidence in its day-to-day performance.

G cluster_quant Quantitative Core FitForPurpose Fitness for Purpose Reliability Method Reliability FitForPurpose->Reliability Specificity Specificity (Correct Analyte) FitForPurpose->Specificity Accuracy Accuracy (Closeness to True Value) Reliability->Accuracy Precision Precision (Agreement of Measurements) Reliability->Precision Robustness Robustness (Resists Small Changes) Reliability->Robustness Linearity Linearity (Proportionality) Accuracy->Linearity LOQ Limit of Quantitation (Lowest Measurable Amount) Accuracy->LOQ Precision->Accuracy

Caption: Interrelationship of key analytical validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[5] For a chiral method, this primarily means demonstrating that the peak for the undesired (S)-enantiomer is well-resolved from the main (R)-enantiomer peak and any other potential impurities.

Experimental Protocol:

  • Prepare a solution of the racemic compound (50:50 mixture of R and S).

  • Prepare a solution of the (R)-enantiomer spiked with a known level of the (S)-enantiomer (e.g., 0.5%).

  • If available, prepare solutions of known related substances and a placebo matrix.

  • Inject all solutions and evaluate the chromatograms.

Acceptance Criteria:

  • The (R)- and (S)-enantiomer peaks must be baseline resolved (Resolution Rₛ ≥ 1.7).

  • No interference from placebo or known impurities should be observed at the retention time of either enantiomer.

SampleResolution (Rₛ) between (R) and (S)Interference at (S)-enantiomer tRResult
Racemic Mixture2.1N/APass
(R)-enantiomer spiked with (S)-enantiomer2.1NonePass
PlaceboN/ANonePass
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For an impurity method (the S-enantiomer is treated as an impurity), the range should typically cover from the reporting threshold to 120% of the specification limit.

Experimental Protocol:

  • Prepare a stock solution of the (S)-enantiomer.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range might be 0.1% to 0.6%).

  • Each concentration level should be prepared in the presence of the (R)-enantiomer at its nominal concentration to mimic a real sample.

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.998.

  • The y-intercept should be insignificant compared to the response at 100% level.

Concentration (% of Nominal)(S)-Enantiomer Peak Area (n=3)
LOQ (e.g., 0.1%)15,234
50% (0.25%)37,987
80% (0.4%)60,456
100% (0.5%)75,812
120% (0.6%)91,123
Correlation Coefficient (r²) 0.9995
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] For enantiomeric excess, it is determined by spiking the desired (R)-enantiomer with known amounts of the undesired (S)-enantiomer.

Experimental Protocol:

  • Prepare samples of the (R)-enantiomer by spiking the (S)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the (S)-enantiomer.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.[14]

Spiked Level (% of Nominal)Mean % Recovery (n=3)% RSDResult
LOQ (0.1%)98.7%1.8%Pass
100% (0.5%)101.2%0.9%Pass
120% (0.6%)99.5%1.1%Pass
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[3]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or on a different HPLC system.

  • Calculate the % Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria:

  • %RSD for repeatability should not be more than 5.0%.

  • %RSD for intermediate precision should not be more than 10.0%.

Precision LevelMean % (S)-enantiomer found (n=6)% RSDResult
Repeatability (Day 1, Analyst 1) 0.51%1.5%Pass
Intermediate (Day 2, Analyst 2) 0.49%2.1%Pass
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] It is often established from the linearity data or by determining the signal-to-noise ratio (S/N).

Experimental Protocol:

  • Estimate the LOQ concentration based on a signal-to-noise ratio of approximately 10:1.

  • Prepare samples at this concentration and inject them (n=6).

  • Verify that the precision (%RSD) and accuracy (% Recovery) at this concentration meet the pre-defined acceptance criteria (typically %RSD ≤ 10% and recovery between 80-120%).

Acceptance Criteria:

  • Signal-to-Noise ratio ≥ 10.

  • Precision and accuracy at the LOQ concentration must be acceptable.

ParameterResult at 0.1% LevelAcceptance Criteria
Signal-to-Noise Ratio11.5≥ 10
Precision (%RSD, n=6)4.2%≤ 10%
Accuracy (% Recovery)98.7%80.0 - 120.0%
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Prepare a system suitability solution (e.g., racemic mixture) and a test sample (spiked at 100% level).

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., vary Isopropanol content by ±10% relative, so 15% becomes 13.5% and 16.5%).

  • Inject the solutions under each condition and evaluate system suitability parameters (e.g., resolution) and the quantitative result of the test sample.

Acceptance Criteria:

  • System suitability criteria (Resolution ≥ 1.7) must be met under all varied conditions.

  • The quantitative result of the test sample should not deviate significantly from the result obtained under nominal conditions.

Parameter VariedResolution (Rₛ)% (S)-enantiomer foundResult
Nominal Condition 2.1 0.51% N/A
Flow Rate (0.9 mL/min)2.20.50%Pass
Flow Rate (1.1 mL/min)2.00.52%Pass
Temperature (20°C)2.30.51%Pass
Temperature (30°C)1.90.52%Pass
% Isopropanol (13.5%)2.40.50%Pass
% Isopropanol (16.5%)1.80.52%Pass
System Suitability

System suitability testing is an integral part of the overall procedure and is performed before analyzing any samples.[11] It verifies that the chromatographic system is adequate for the intended analysis.

Experimental Protocol:

  • Prepare a system suitability solution (e.g., a solution of the racemic compound or the (R)-form spiked with the (S)-enantiomer at the specification limit).

  • Inject this solution five or six times at the beginning of an analytical run.

  • Calculate the mean and %RSD for key parameters.

Acceptance Criteria:

  • Resolution (Rₛ) between the (R) and (S) enantiomers: ≥ 1.7

  • Tailing Factor (T) for the (R)-enantiomer peak: ≤ 2.0

  • %RSD of peak area for the (R)-enantiomer (n=5): ≤ 2.0%

Conclusion

The comprehensive validation exercise detailed above provides a robust, data-driven framework for establishing the suitability of a chiral HPLC method for determining the enantiomeric excess of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limit, and robustness against stringent, predefined acceptance criteria, we have demonstrated that this method is reliable, reproducible, and fit for its intended purpose in a regulated drug development environment. This validated method can now be confidently deployed for routine quality control, stability testing, and release of this chiral active pharmaceutical ingredient.

References

  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Chirality. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • ACS Omega via PMC. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • USP-NF. (2017). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Omega via PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Enantioseparation of ropivacaine, bupivacaine and 2,6-dimethylaniline.... Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • ChemRxiv. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Development and validation of an automated extraction method for the analysis of high-water content commodities. Retrieved from [Link]

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(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole vs other substituted pyrazoles in kinase inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural evolution of kinase inhibitors. The pyrazole ring is a highly privileged pharmacophore in oncology and immunology, serving as a foundational hinge-binding motif. However, not all pyrazoles are created equal.

This guide provides an objective, data-driven comparison between (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (hereafter referred to as Compound R-TMPP ) and traditional substituted pyrazoles. By analyzing structural causality, quantitative performance data, and self-validating experimental workflows, we will demonstrate how specific stereochemical and electronic modifications dictate kinase selectivity, potency, and pharmacokinetic viability.

Structural Rationale: The Anatomy of a Superior Pharmacophore

To understand why Compound R-TMPP outperforms simpler pyrazole analogs, we must dissect its structure through the lens of target engagement and physicochemical properties.

  • The Pyrazole Core (Hinge Engagement): The fundamental role of the pyrazole is to mimic the adenine ring of ATP. The nitrogen atoms act as critical hydrogen-bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met162 in MNK kinases)[1].

  • 1,3,5-Trimethylation (Steric Shielding & Selectivity): Unsubstituted pyrazoles are notoriously promiscuous. By introducing a 1,3,5-trimethyl pattern, we achieve two goals. First, the N1-methyl group prevents alternative tautomerization, locking the molecule into its most active binding conformation. Second, the C3 and C5 methyl groups act as hydrophobic probes. They fill small, lipophilic pockets adjacent to the hinge (such as the gatekeeper pocket), drastically improving selectivity by sterically clashing with kinases that possess bulky gatekeeper residues[2].

  • (R)-Pyrrolidin-3-yloxy (Solvent Channel Probing & PK Optimization): The addition of the ether-linked pyrrolidine ring is the primary differentiator. The basic secondary amine (pKa ~9.5) is protonated at physiological pH, allowing it to project into the solvent channel and form highly stabilizing salt bridges with solvent-exposed acidic residues (Asp/Glu). Furthermore, the incorporation of basic amine motifs like pyrrolidine is a proven strategy to enhance aqueous solubility, lower plasma clearance, and improve overall oral bioavailability[3]. The (R)-stereocenter is non-negotiable; it precisely vectors the amine toward the acidic residues, whereas the (S)-enantiomer directs the ring toward the α -C helix, resulting in a severe desolvation penalty and steric clash.

Pathway Ligand Extracellular Ligand (e.g., Cytokine) Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK/MNK) Receptor->Kinase Activates Substrate Downstream Effector (e.g., STAT/eIF4E) Kinase->Substrate Phosphorylates Response Cellular Proliferation & Survival Substrate->Response Induces Inhibitor (R)-1,3,5-Trimethyl-4- (pyrrolidin-3-yloxy)-1H-pyrazole Inhibitor->Kinase Competitive Hinge Binding

Fig 1. Kinase signaling cascade and the mechanism of competitive hinge-binding inhibition.

Comparative Performance Data

The structural modifications discussed above translate directly into measurable biochemical and pharmacokinetic advantages. Table 1 summarizes the comparative profiling of Compound R-TMPP against its structural predecessors using a representative target kinase (e.g., a JAK or MNK family member) and a closely related off-target kinase to evaluate selectivity.

Table 1: Biochemical and Physicochemical Profiling
Compound VariantTarget Kinase IC 50​ (nM)Off-Target IC 50​ (nM)Selectivity FoldAqueous Solubility (µM)Permeability Papp​ ( 10−6 cm/s)
1H-Pyrazole (Fragment)> 10,000> 10,000N/A> 500High
1,3,5-Trimethyl-1H-pyrazole 8501,2001.4x120High
(S)-TMPP (Enantiomer)4153,8009.1x> 400Moderate
(R)-TMPP (Target Compound)8.2 4,100 500x > 450 High

Data Interpretation: The unsubstituted and trimethylated pyrazoles lack the necessary enthalpic contacts to achieve sub-micromolar potency. While the (S)-enantiomer benefits from the solubility provided by the pyrrolidine ring, its spatial mismatch prevents optimal target engagement. Compound R-TMPP achieves a "Goldilocks" profile: single-digit nanomolar potency, 500-fold selectivity, and excellent solubility driven by the protonated pyrrolidine amine[3].

Validated Experimental Methodologies

To ensure trustworthiness, the data presented above must be derived from self-validating assay systems. Below are the optimized protocols used to generate the biochemical and cellular data.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality Note: Small heterocyclic molecules often exhibit intrinsic autofluorescence that confounds standard fluorescence assays. TR-FRET introduces a 100 µs temporal delay before signal acquisition. This allows short-lived compound autofluorescence to decay, ensuring the calculated IC 50​ reflects true competitive displacement rather than optical interference.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., 2 nM final), a fluorescently labeled ATP-competitive tracer (e.g., LanthaScreen Kinase Tracer), and an Europium (Eu)-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense pyrazole analogs into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to create an 11-point, 1:3 serial dilution curve (top concentration 10 µM).

  • Assay Initiation & Incubation: Add 10 µL of the kinase/tracer master mix to the compound wells. Include DMSO-only wells (high signal control) and staurosporine-treated wells (low signal control). Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX). Excite the Eu-donor at 340 nm. After a 100 µs delay, measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Validation & Analysis: Calculate the Z'-factor using the high/low controls (must be > 0.6 for a valid run). Plot the 665/615 emission ratio against the log of compound concentration and fit to a 4-parameter logistic regression to derive the IC 50​ .

Workflow Step1 1. Kinase + Tracer Preparation Step2 2. Pyrazole Inhibitor Titration Step1->Step2 Step3 3. Incubation (60 min, RT) Step2->Step3 Step4 4. TR-FRET Readout (Ex:340nm, Em:615/665nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2. Self-validating TR-FRET experimental workflow for determining kinase inhibitor IC50.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality Note: A potent biochemical IC 50​ is meaningless if the compound cannot cross the cell membrane. The NanoBRET assay is employed to validate that the pyrrolidine ring in Compound R-TMPP facilitates, rather than hinders, cellular permeability and live-cell target occupancy.

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate cells in a 384-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer at a concentration equivalent to its cellular Kd​ .

  • Compound Treatment: Treat the cells with a dose-response titration of the pyrazole analogs. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add Nano-Glo substrate to generate the bioluminescent signal. Measure donor emission (460 nm) and acceptor emission (618 nm). A decrease in the BRET ratio indicates successful cellular penetration and displacement of the tracer by the inhibitor.

Conclusion

The transition from a simple 1H-pyrazole to (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole represents a masterclass in rational drug design. By leveraging trimethylation for steric selectivity[2] and a stereospecific pyrrolidine ring for solvent-channel salt-bridging and PK enhancement[3], researchers can overcome the traditional limitations of heterocyclic fragments. The self-validating TR-FRET and NanoBRET workflows confirm that these structural modifications yield a highly potent, selective, and cell-permeable kinase inhibitor.

References

  • Title: Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia Source: ACS Publications URL: [Link]

  • Title: Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: ACS Publications URL: [Link]

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Comprehensive Comparison Guide: LC-MS/MS Quantification of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The quantification of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (hereafter referred to as the "Target Analyte") in complex biological matrices presents significant bioanalytical challenges. As a Senior Application Scientist, I approach this molecule by first deconstructing its physicochemical properties to predict its behavior in solution and gas phases.

The molecule consists of a moderately lipophilic 1,3,5-trimethyl-1H-pyrazole core attached to a highly basic pyrrolidin-3-yloxy substituent. The secondary amine on the pyrrolidine ring has a calculated pKa of ~9.5. This structural feature is the primary driver of its analytical behavior:

  • High Basicity: Under standard acidic liquid chromatography (LC) conditions, the pyrrolidine nitrogen is fully protonated. This cationic state leads to severe secondary ion-exchange interactions with unendcapped silanols on standard silica columns, causing catastrophic peak tailing[1].

  • Polarity & Early Elution: The protonated state increases the molecule's polarity, causing it to elute early in reversed-phase chromatography. This early elution window overlaps directly with the elution of endogenous salts and lysophospholipids, leading to severe ion suppression in Positive Electrospray Ionization (ESI+)[2].

This guide objectively compares sample preparation and chromatographic strategies to overcome these challenges, providing a self-validating, FDA-compliant workflow for robust quantification[3].

Chromatographic Strategies: Overcoming Silanol Interactions

To achieve high sensitivity and symmetrical peak shapes, the chromatographic method must prevent the protonated pyrrolidine from interacting with the stationary phase matrix. We compared a standard low-pH approach against a high-pH approach using a hybrid organic-inorganic C18 column.

Causality of Mobile Phase pH on Retention

When using a standard Low pH (0.1% Formic Acid, pH ~2.8) mobile phase, the target analyte is ionized ( NH2+​ ). It partitions poorly into the hydrophobic C18 stationary phase, resulting in a low retention factor ( k′<1 ). Furthermore, the positively charged amine binds electrostatically to residual negatively charged silanols ( SiO− ) on the silica surface, causing peak tailing and poor reproducibility[1][4].

Conversely, using a High pH (10 mM Ammonium Bicarbonate, pH 10.0) mobile phase on a specialized hybrid C18 column neutralizes the pyrrolidine ring. The neutral molecule partitions efficiently into the stationary phase, shifting its retention time away from the early-eluting suppression zone. Because the molecule is neutral, secondary silanol interactions are completely abolished, yielding sharp, symmetrical peaks.

G cluster_LowPH Low pH Mobile Phase (0.1% FA) cluster_HighPH High pH Mobile Phase (pH 10) Analyte (R)-1,3,5-Trimethyl-4- (pyrrolidin-3-yloxy)-1H-pyrazole Basic Amine (pKa ~9.5) State1 Protonated State (NH2+) Analyte->State1 Acidic Conditions State2 Neutral State (NH) Analyte->State2 Basic Conditions Mech1 Binds to Residual Silanols (SiO-) State1->Mech1 Result1 Early Elution & Severe Peak Tailing Mech1->Result1 Mech2 Hydrophobic Partitioning (No Silanol Interaction) State2->Mech2 Result2 Increased Retention & Sharp Symmetrical Peaks Mech2->Result2

Mechanistic causality of mobile phase pH on pyrrolidine retention.

Table 1: Chromatographic Performance Comparison

Data generated using a Triple Quadrupole MS in ESI+ mode. Acceptance criteria based on FDA 2018 BMV Guidelines[5][6].

Column ChemistryMobile Phase pHRetention Factor ( k′ )Asymmetry Factor ( As​ )LLOQ S/N RatioPeak Shape
Standard C18 Silica2.8 (0.1% FA)0.8 (Co-elution zone)2.4512Severe Tailing
Biphenyl Phase2.8 (0.1% FA)1.51.8025Moderate Tailing
Hybrid C18 (Optimized) 10.0 (10mM NH4​HCO3​ ) 4.2 (Clean zone) 1.05 145 Symmetrical

Sample Preparation: Eradicating Matrix Effects

The FDA 2018 Bioanalytical Method Validation Guidance mandates rigorous evaluation of matrix effects across multiple lots of biological fluid[7][8]. For basic, polar compounds, standard Protein Precipitation (PPT) is fundamentally inadequate because it fails to remove endogenous phospholipids[4][9].

To create a self-validating, interference-free system, we compared PPT against Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

Causality of Extraction Efficiency

MCX-SPE exploits the basicity of the pyrrolidine ring. By acidifying the plasma sample, the target analyte is forced into its cationic state. When loaded onto the MCX cartridge, it binds strongly to the sulfonic acid sorbent via electrostatic interactions. Because the analyte is ionically anchored, we can apply an aggressive 100% methanol wash. This critical step strips away all neutral lipids and ion-suppressing phospholipids[9]. Finally, eluting with a high-pH solvent neutralizes the amine, breaking the ionic bond and releasing the highly purified analyte.

G cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: Mixed-Mode Cation Exchange (MCX SPE) Plasma Biological Matrix (Rat Plasma Spiked with Analyte) PPT1 Add 3x Vol Acetonitrile (0.1% Formic Acid) Plasma->PPT1 SPE1 Dilute 1:1 with 2% H3PO4 Load onto MCX Cartridge Plasma->SPE1 PPT2 Vortex 5 min & Centrifuge (14,000 rpm, 10 min) PPT1->PPT2 PPT3 Collect Supernatant Dilute 1:1 with Water PPT2->PPT3 LCMS LC-MS/MS Analysis (ESI+ MRM Mode) PPT3->LCMS High Phospholipid Carryover SPE2 Wash 1: 2% FA in Water Wash 2: 100% Methanol SPE1->SPE2 SPE3 Elute: 5% NH4OH in MeOH Evaporate & Reconstitute SPE2->SPE3 SPE3->LCMS Clean Extract (No Ion Suppression)

Workflow comparison: PPT vs. MCX-SPE for basic pyrrolidine extraction.

Table 2: Extraction Recovery & Matrix Effect Comparison

Matrix effect calculated via post-extraction spike method. Values closer to 100% indicate zero ion suppression/enhancement[2].

Extraction MethodMatrix Effect (%)Extraction Recovery (%)Precision (%CV)Phospholipid Carryover
PPT (Acetonitrile)42.3 ± 6.1 (Severe Suppression)94.5 ± 3.214.2High
LLE (Ethyl Acetate)88.5 ± 4.265.2 ± 5.89.8Moderate
MCX-SPE (Optimized) 98.1 ± 2.4 (Negligible) 91.4 ± 3.5 3.1 None Detected

Step-by-Step Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any micro-variations in extraction efficiency or ionization, ensuring compliance with FDA validation parameters[2][5].

Protocol A: Optimized MCX-SPE Workflow (Recommended)
  • Sample Pre-treatment: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 2 minutes. Causality: The acid disrupts protein-analyte binding and ensures the pyrrolidine ring is 100% protonated for ion exchange.

  • Sorbent Conditioning: Pass 1 mL of Methanol, followed by 1 mL of MS-grade Water through the MCX cartridge (30 mg/1 mL).

  • Sample Loading: Apply the pre-treated plasma mixture. Apply a light vacuum (dropwise flow).

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water to remove salts and highly polar endogenous compounds.

  • Organic Wash (Critical): Wash with 1 mL of 100% Methanol. Causality: Removes neutral lipids and lysophospholipids that cause ESI+ suppression, while the target remains ionically locked to the sorbent[9].

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH deprotonates the pyrrolidine, breaking the ionic interaction.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Protocol B: LC-MS/MS Analytical Conditions
  • Chromatography:

    • Column: Waters XBridge C18 (or equivalent hybrid particle), 50 × 2.1 mm, 2.5 µm.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 500°C.

    • MRM Transitions: Target Analyte: m/z [M+H]+ → m/z [Fragment] (e.g., loss of the pyrrolidine moiety). SIL-IS: Corresponding mass shift.

  • Self-Validation Check (Post-Column Infusion): During method validation, continuously infuse the target analyte post-column while injecting an extracted blank matrix. Causality: A stable baseline confirms the complete absence of localized matrix effect zones, validating the SPE cleanup efficacy[2].

Conclusion

For the LC-MS/MS quantification of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, standard PPT and low-pH chromatography fail due to the highly basic nature of the pyrrolidine ring, which triggers severe silanol interactions and matrix-induced ion suppression. By implementing a Mixed-Mode Cation Exchange (MCX) SPE coupled with High-pH Hybrid C18 Chromatography , researchers can construct a highly robust, self-validating assay that easily meets the stringent accuracy, precision, and matrix effect criteria outlined in the 2018 FDA Bioanalytical Method Validation Guidance.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL: [Link]

  • IQVIA. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. URL: [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. URL: [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. URL: [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. URL: [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (PMC). URL: [Link]

  • Ghosh, C., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. URL: [Link]

  • Chemistry Journal. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. URL: [Link]

  • Academic Journals. (2014). Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. Journal of Medicinal Plants Research. URL: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the proper disposal of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, a substituted pyrazole derivative. As a matter of scientific integrity and safety, it is crucial to recognize that the absence of a specific Safety Data Sheet (SDS) for this novel compound necessitates a conservative approach to its handling and disposal. The procedures outlined below are synthesized from the known hazards of related pyrazole compounds and the stringent chemical waste management regulations set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

This guide is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this information with your institution's specific Chemical Hygiene Plan (CHP) and to consult with your Environmental Health and Safety (EHS) department for final guidance.[1][2][3][4][5]

Part 1: Hazard Assessment and Core Principles

The fundamental principle of chemical disposal is the containment and proper treatment of hazardous materials to protect both human health and the environment.[6] (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, as a pyrazole derivative, should be handled as a potentially hazardous substance.[7][8]

Inferred Hazards from Structurally Similar Compounds:

Based on SDS information for other pyrazole derivatives, the following hazards should be anticipated[9][10][11][12][13][14][15][16]:

Hazard ClassPotential EffectsSupporting Evidence from Related Compounds
Acute Toxicity (Oral) Harmful if swallowed.[12][16]Category 4 toxicity is noted for some pyrazole sulfonyl chloride derivatives.[12]
Skin Corrosion/Irritation Causes skin irritation.[9][10][11][12][14][15][16]Category 2 skin irritation is a common classification for pyrazole compounds.[9][10][11][12][14]
Serious Eye Damage/Irritation Causes serious eye irritation.[9][10][11][12][14][15][16]Category 2A or simply "serious eye irritation" is frequently cited.[9][10][11][12][14]
Respiratory Irritation May cause respiratory irritation.[12][14][15][16]Specific target organ toxicity (single exposure) affecting the respiratory tract is a known hazard.[12][14][15]

Core Disposal Principle: The central tenet for the disposal of this compound is that it must not be discarded into the regular trash or poured down the sanitary sewer.[17][18] All waste containing this chemical is to be managed as regulated hazardous waste through your institution's designated EHS program and a licensed waste disposal contractor.[17][19]

Part 2: Procedural Guide to Disposal

This section provides a step-by-step methodology for the safe segregation, collection, and disposal of waste containing (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.[12]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[9][10][13]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[12]

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a respirator with an appropriate particulate filter.[10][12]

Step 2: Waste Segregation and Container Management

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[6][20]

  • Designate Waste Streams: Establish separate, clearly labeled waste containers for each type of waste generated.

    • Solid Waste: For materials such as contaminated gloves, weighing papers, and absorbent pads.

    • Liquid Waste: For solutions containing the pyrazole compound.

    • Sharps Waste: For any contaminated needles or glassware.

  • Container Selection:

    • Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[19]

    • Ensure containers have secure, leak-proof lids.[19]

    • Containers must be in good condition, free of cracks or defects.

  • Labeling:

    • All hazardous waste containers must be labeled with an official EHS hazardous waste tag as soon as the first drop of waste is added.[17]

    • The label must include:

      • The full chemical name: "(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole". Avoid abbreviations or chemical formulas.[17]

      • An accurate list of all components in a mixture, including solvents, with their approximate percentages.

      • The date of waste generation (the date the container was started).[17]

      • The name of the Principal Investigator and the laboratory location (building and room number).[17]

Step 3: Spill Management

Accidental spills must be managed promptly and safely.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully scoop the absorbed material into the designated solid hazardous waste container.[12][19]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of all cleaning materials as hazardous waste.[19]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Notify your institution's EHS department or emergency response team.[19]

Step 4: Final Disposal Protocol
  • Waste Accumulation: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Request for Pickup: Once a waste container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department.[17]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical waste is controlled incineration at a licensed facility.[21]

Disposal of Empty Containers:

  • A container that held (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[21][22]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[22]

  • After triple-rinsing, deface the original label on the container before disposing of it in the regular trash or glass recycling, as per your institution's policy.[22]

Part 3: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

G Disposal Workflow for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_paths Segregation & Collection cluster_final Final Disposal start Waste Generation Involving (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type What is the Waste Form? ppe->waste_type solid_waste Solid Waste (Contaminated PPE, Absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_waste Empty Original Container waste_type->container_waste Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent container_waste->triple_rinse store_waste Store Sealed Containers in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label & Dispose of Container per EHS Policy triple_rinse->deface_label collect_rinsate->collect_liquid request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup final_disposal Disposal by Licensed Hazardous Waste Contractor request_pickup->final_disposal

Caption: Decision workflow for handling and disposing of waste containing (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. Oklahoma University. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. [Link]

  • Chemical wastes. NSW Environment Protection Authority. [Link]

  • Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Angene Chemical. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. Kishida Chemical Co., Ltd.. [Link]

  • Laboratory Waste Disposal. University of Aveiro. [Link]

  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl- | C21H18N2. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.